5-Fluoro-2'-deoxyuridine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKNJVUHOIMIIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274397 | |
| Record name | 5-Fluoro-2'-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2968-28-7, 955-24-8, 50-91-9 | |
| Record name | NSC66259 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC527320 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | floxuridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoro-2'-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 5-Fluoro-2'-deoxyuridine (FUdR)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Fluoro-2'-deoxyuridine (FUdR), a pyrimidine (B1678525) analog, is a potent antineoplastic agent whose mechanism of action is centered on the disruption of DNA synthesis and integrity. Upon cellular uptake, FUdR is phosphorylated to its active metabolite, this compound monophosphate (FdUMP). FdUMP is a powerful inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). The inhibition of TS leads to a severe imbalance in the deoxynucleoside triphosphate (dNTP) pool, characterized by the depletion of dTTP and an accumulation of dUTP. This "thymineless death" scenario halts DNA replication and repair, triggering a cascade of cellular stress responses. Furthermore, FUdR's metabolites can be incorporated into both DNA and RNA, leading to genomic instability and dysfunction of RNA processing. Ultimately, these multifaceted insults converge to induce cell cycle arrest and programmed cell death (apoptosis), particularly in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning FUdR's therapeutic effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.
Cellular Uptake and Metabolic Activation
This compound enters the cell via nucleoside transporters. Once inside, it undergoes a series of metabolic conversions to exert its cytotoxic effects. The primary activation pathway involves phosphorylation by thymidine (B127349) kinase (TK) to form this compound monophosphate (FdUMP).[1][2] FdUMP can be further phosphorylated to the diphosphate (B83284) (FdUDP) and triphosphate (FdUTP) forms.
Alternatively, FUdR can be metabolized to 5-fluorouracil (B62378) (5-FU), which then enters the 5-FU metabolic pathway, leading to the formation of FdUMP, fluorouridine triphosphate (FUTP), and FdUTP. It is the accumulation of these active metabolites that drives the anticancer activity of FUdR.
Core Mechanism: Inhibition of Thymidylate Synthase
The principal mechanism of FUdR's cytotoxicity is the potent and specific inhibition of thymidylate synthase (TS) by its active metabolite, FdUMP.[1][2][3] TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.
FdUMP acts as a suicide inhibitor by forming a stable ternary covalent complex with TS and the folate cofactor, 5,10-methylenetetrahydrofolate (CH₂THF).[3] This irreversible binding blocks the active site of the enzyme, preventing the synthesis of dTMP.
Downstream Consequences of Thymidylate Synthase Inhibition
Deoxynucleotide Pool Imbalance
The inhibition of TS leads to a significant disruption of the intracellular deoxynucleoside triphosphate (dNTP) pools. Specifically, there is a sharp decrease in the concentration of deoxythymidine triphosphate (dTTP) and a concurrent accumulation of deoxyuridine triphosphate (dUTP). This imbalance is a primary driver of FUdR-induced cytotoxicity.
Table 1: Quantitative Effects of FUdR on dNTP Pools
| Cell Line | FUdR Concentration | Treatment Time | dATP Change | dCTP Change | dGTP Change | dTTP Change | dUTP Change | Reference |
| HT-29 | 10 µM (+IFN) | 8-12 h | No effect | No effect | No effect | ~95% decrease | Not reported | [4] |
| S-180 | > 3 µM | 3 h | Not reported | Not reported | Not reported | Not reported | Significant increase | [5] |
| Hep-2 | > 30 µM | 3 h | Not reported | Not reported | Not reported | Not reported | Significant increase | [5] |
| HCT116 | Not specified | Not specified | Not reported | Marked reduction | Marked reduction | Depletion | Not reported | [6] |
DNA Damage and Repair Inhibition
The profound imbalance in dNTP pools has two major consequences for DNA integrity:
-
Inhibition of DNA Synthesis: The depletion of dTTP directly stalls DNA replication, as thymidine is an essential building block for the new DNA strand.
-
Incorporation of Uracil (B121893) into DNA: The accumulation of dUTP leads to its misincorporation into DNA in place of dTTP by DNA polymerases.
The subsequent attempt by the base excision repair (BER) pathway to remove the uracil residues from DNA, in the absence of sufficient dTTP for repair, leads to the accumulation of single-strand breaks and eventually double-strand breaks, culminating in DNA fragmentation.
Secondary Mechanisms of Action
Incorporation into DNA and RNA
Beyond the inhibition of TS, the triphosphate metabolites of FUdR can be directly incorporated into nucleic acids:
-
FdUTP Incorporation into DNA: FdUTP can be incorporated into the DNA strand, leading to genomic instability and contributing to DNA fragmentation.
-
FUTP Incorporation into RNA: The metabolite FUTP, derived from the 5-FU pathway, can be incorporated into RNA in place of uridine (B1682114) triphosphate (UTP). This leads to fraudulent RNA molecules, impairing RNA processing, stability, and function, and ultimately disrupting protein synthesis.
Induction of Apoptosis
The culmination of TS inhibition, dNTP pool imbalance, DNA damage, and nucleic acid fraudulence is the induction of programmed cell death, or apoptosis. FUdR treatment has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[7][8][9]
The DNA damage and cellular stress trigger the intrinsic pathway, leading to the release of cytochrome c from the mitochondria.[7] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3. The extrinsic pathway can also be activated, involving the activation of caspase-8. Both pathways converge on the activation of executioner caspases that orchestrate the dismantling of the cell.
Quantitative Data
Table 2: In Vitro Cytotoxicity of FUdR (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | Varies | [10][11] |
| MCF-7 | Breast Adenocarcinoma | Varies | [10][11] |
| A549 | Lung Carcinoma | Varies | [10][11] |
| HeLa | Cervical Adenocarcinoma | Varies | [12][13] |
| Jurkat | T-cell Leukemia | 0.0054 (for FdUMP[14]) | [15] |
| FM3A | Murine Mammary Carcinoma | 0.022-3 nM (for FdUMP[14]) | [2] |
Note: IC50 values for FUdR can vary significantly between studies due to differences in experimental conditions (e.g., exposure time, assay method). The provided references indicate that these cell lines are commonly used for testing FUdR and related compounds.
Table 3: Enzyme Inhibition Kinetics
| Enzyme | Inhibitor | Ki Value | Comments | Reference |
| Thymidylate Synthase | FdUMP | Not explicitly found | FdUMP is a suicide inhibitor, forming a covalent bond, making a traditional Ki value less relevant than the rate of inactivation. | [1][3] |
Experimental Protocols
Thymidylate Synthase Activity Assay (Tritium Release Assay)
This assay measures the catalytic activity of TS by quantifying the release of tritium (B154650) (³H) from [5-³H]dUMP during its conversion to dTMP.
Materials:
-
Cell lysate containing TS
-
[5-³H]dUMP (radiolabeled substrate)
-
5,10-methylenetetrahydrofolate (CH₂THF) (cofactor)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Activated charcoal suspension
-
Scintillation fluid and counter
Procedure:
-
Prepare cell lysates from control and FUdR-treated cells.
-
Set up reaction mixtures containing assay buffer, CH₂THF, and cell lysate.
-
Initiate the reaction by adding [5-³H]dUMP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding activated charcoal, which binds to the unreacted [5-³H]dUMP.
-
Centrifuge to pellet the charcoal.
-
Transfer the supernatant (containing the released ³H₂O) to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate TS activity based on the amount of tritium released per unit of time and protein concentration.
Quantification of dNTP Pools by HPLC-MS/MS
This method allows for the sensitive and specific quantification of individual dNTPs in cell extracts.
Materials:
-
Cell pellets from control and FUdR-treated cells
-
Extraction solution (e.g., methanol/water or trichloroacetic acid)
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
Porous graphitic carbon or C18 chromatography column
-
Mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and ammonium hydroxide (B78521) in acetonitrile)
-
dNTP standards
Procedure:
-
Harvest and wash cells, then lyse and extract the nucleotides using the chosen extraction solution.
-
Centrifuge to remove cell debris.
-
Inject the supernatant onto the HPLC-MS/MS system.
-
Separate the dNTPs using a specific gradient elution program.
-
Detect and quantify the individual dNTPs based on their specific mass-to-charge ratios and fragmentation patterns using the mass spectrometer.
-
Generate standard curves for each dNTP to determine their absolute concentrations in the samples.
Detection of FUdR Incorporation into DNA by Mass Spectrometry
This protocol outlines a method to detect and quantify the incorporation of FUdR into the DNA of treated cells.
Materials:
-
Genomic DNA isolated from control and FUdR-treated cells
-
Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
LC-MS/MS system
-
C18 chromatography column
-
Mobile phases
-
Standards for 2'-deoxyuridine (B118206) (dU) and this compound (FdU)
Procedure:
-
Isolate high-purity genomic DNA from cells.
-
Enzymatically digest the DNA to single nucleosides.
-
Analyze the nucleoside mixture by LC-MS/MS.
-
Separate the nucleosides by reverse-phase chromatography.
-
Identify and quantify FdU based on its retention time and specific mass transitions compared to the standards.
-
Normalize the amount of FdU to a canonical nucleoside (e.g., dG) to determine the extent of incorporation.
Conclusion
The mechanism of action of this compound is a well-defined, multi-pronged attack on the machinery of DNA synthesis and maintenance. Its primary and most potent effect is the inhibition of thymidylate synthase, leading to a cascade of events including dNTP pool imbalance, DNA damage, and ultimately, apoptosis. The secondary mechanisms of direct incorporation into DNA and RNA further contribute to its cytotoxicity. A thorough understanding of these intricate molecular pathways is crucial for the rational design of novel therapeutic strategies, the development of biomarkers for predicting treatment response, and the optimization of combination therapies to overcome drug resistance. This guide provides a foundational resource for professionals engaged in the ongoing effort to leverage the full therapeutic potential of FUdR in the fight against cancer.
References
- 1. Mechanisms of action of FdUMP[10]: metabolite activation and thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Time course of inhibition of thymidylate synthase in patients treated with fluorouracil and leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of interferon on 5-fluorouracil-induced perturbations in pools of deoxynucleotide triphosphates and DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship of dUMP and free FdUMP pools to inhibition of thymidylate synthase by 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of cell death induced by this compound (FUdR)--necrosis or apoptosis after treated with FUdR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
5-Fluoro-2'-deoxyuridine: A Technical Guide to its Core Functions and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2'-deoxyuridine (FUDR or Floxuridine) is a pyrimidine (B1678525) analog that functions as a potent antimetabolite, primarily utilized in cancer chemotherapy. Its mechanism of action centers on the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine (B127349), leading to the disruption of DNA synthesis and repair in rapidly proliferating cancer cells. This technical guide provides an in-depth overview of the core functions of FUDR, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation.
Core Function and Mechanism of Action
This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects.[1] Its primary function is the potent inhibition of DNA synthesis.[2]
Intracellular Activation and Targeting of Thymidylate Synthase
Once inside the cell, FUDR is phosphorylated by thymidine kinase to its active form, this compound monophosphate (FdUMP).[3] FdUMP is a structural analog of deoxyuridine monophosphate (dUMP) and acts as a potent inhibitor of thymidylate synthase (TS).[4] The inhibition of TS by FdUMP is the central mechanism of FUDR's anticancer activity.[4] FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the conversion of dUMP to deoxythymidine monophosphate (dTMP).[4]
Disruption of DNA Synthesis and Repair
The depletion of the intracellular dTMP pool leads to a scarcity of deoxythymidine triphosphate (dTTP), a crucial precursor for DNA synthesis.[3] This "thymineless death" results in the inhibition of DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[2]
Incorporation into DNA and RNA
In addition to inhibiting thymidylate synthase, metabolites of FUDR can be further phosphorylated to this compound triphosphate (FdUTP) and incorporated into DNA. This incorporation can lead to DNA fragmentation and instability. Furthermore, FUDR can be converted to 5-fluorouracil (B62378) (5-FU), which can then be metabolized to 5-fluorouridine (B13573) triphosphate (FUTP) and incorporated into RNA, disrupting RNA processing and function.[1]
Signaling Pathways and Cellular Responses
The cellular response to FUDR-induced DNA damage and metabolic stress involves the activation of complex signaling networks, primarily the DNA damage response (DDR) and apoptotic pathways.
DNA Damage Response (DDR) Pathway
The incorporation of FUDR metabolites into DNA and the stalling of replication forks trigger the DNA damage response. The primary sensor kinases in this pathway are Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[5][6] ATM is primarily activated by double-strand breaks, while ATR responds to single-stranded DNA regions that form at stalled replication forks.[7][8] Activation of ATM and ATR leads to the phosphorylation of a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, which in turn phosphorylate effectors like p53 to induce cell cycle arrest and apoptosis.[8][9]
Figure 1: FUDR-induced DNA Damage Response Pathway.
Apoptotic Pathway
FUDR-induced cellular stress ultimately converges on the intrinsic (mitochondrial) pathway of apoptosis. The activation of p53 can lead to the transcriptional upregulation of pro-apoptotic Bcl-2 family proteins, such as Bax and Bak.[10] These proteins promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.[11] Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[12] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.[13][14]
Figure 2: Intrinsic Apoptotic Pathway Activated by FUDR.
Quantitative Data
In Vitro Cytotoxicity (IC50 Values)
The cytotoxic potential of FUDR varies across different cancer cell lines. The 50% inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | Varies (sensitive) | [15] |
| HT29 | Colorectal Carcinoma | Varies (less sensitive) | [15] |
| SW620 | Colorectal Carcinoma | Varies | [15] |
| 25 ESCC cell lines | Esophageal Squamous Cell Carcinoma | 1.00 to 39.81 | [16] |
Clinical Efficacy: Objective Response Rates in Colorectal Cancer
FUDR, often administered via hepatic arterial infusion (HAI), has shown significant efficacy in the treatment of unresectable liver metastases from colorectal cancer.
| Treatment Regimen | Patient Population | Objective Response Rate (ORR) | Reference |
| HAI FUDR + Leucovorin + Dexamethasone (B1670325) | Previously untreated | 78% (CR + PR) | [17] |
| HAI FUDR + Leucovorin + Dexamethasone | Previously treated | 52% | [17] |
| HAI FUDR + Systemic Chemotherapy (FOLFIRI or FOLFOX) | Unresectable colorectal liver metastases | 80% | [18] |
| Leucovorin + FUDR (IV push) | Previously untreated metastatic colorectal cancer | 55% | [19] |
| PDS01ADC + FUDR (HAI) | Metastatic colorectal cancer | 6 out of 9 patients (Stage 1) | [20] |
Pharmacokinetic Parameters
| Parameter | Value | Condition | Reference |
| Elimination Half-life (intravenous) | 15 to 22 minutes | Dose-dependent | [21] |
| Elimination Half-life (oral) | 32 to 45 minutes | 600-1000 mg/m² | [21] |
| Total Body Clearance (intravenous) | 1.3 to 2.7 L/min/m² | Dose-dependent | [21] |
| Systemic Bioavailability (oral) | 34% to 47% | [21] | |
| Excretion | Urine (as intact drug and metabolites), Respiratory CO2 | [2] |
Experimental Protocols
Thymidylate Synthase (TS) Inhibition Assay
This protocol is adapted from spectrophotometric methods for measuring TS activity.[22]
Principle: The activity of thymidylate synthase is determined by measuring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from the cofactor 5,10-methylenetetrahydrofolate (CH2-THF) during the conversion of dUMP to dTMP.
Materials:
-
Cell lysate or purified thymidylate synthase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 25 mM MgCl2, 10 mM β-mercaptoethanol)
-
dUMP solution (e.g., 10 mM)
-
CH2-THF solution (e.g., 1 mM)
-
FUDR or FdUMP solution (for inhibition studies)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, dUMP, and CH2-THF in a cuvette.
-
For inhibition assays, pre-incubate the enzyme (cell lysate or purified TS) with varying concentrations of FUDR or FdUMP for a specified time (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the enzyme (or the enzyme-inhibitor mixture) to the cuvette.
-
Immediately begin monitoring the change in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of FUDR.[23][24]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
FUDR stock solution
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of FUDR concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.[25]
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value of FUDR.
Figure 3: Experimental Workflow for MTT Assay.
Caspase Activity Assay
This protocol outlines a fluorometric method for measuring the activity of executioner caspases, such as caspase-3.
Principle: This assay utilizes a synthetic peptide substrate that is specifically recognized and cleaved by active caspases. The substrate is conjugated to a fluorophore that is quenched in the intact peptide. Upon cleavage by the caspase, the fluorophore is released, and its fluorescence can be measured, which is directly proportional to the caspase activity.
Materials:
-
Treated and control cell lysates
-
Caspase assay buffer
-
DTT (dithiothreitol)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Induce apoptosis in cells by treating with FUDR for the desired time.
-
Harvest the cells and prepare cell lysates according to standard protocols.
-
In a 96-well plate, add cell lysate to the caspase assay buffer containing DTT.
-
Add the fluorogenic caspase substrate to initiate the reaction.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the specific fluorophore.
-
Quantify the fold-increase in caspase activity by comparing the fluorescence of treated samples to untreated controls.
DNA Fragmentation Assay
This protocol describes the detection of the characteristic DNA laddering pattern associated with apoptosis.
Principle: During apoptosis, endonucleases cleave the genomic DNA in the linker regions between nucleosomes, generating DNA fragments of multiples of approximately 180-200 base pairs. These fragments can be visualized as a "ladder" on an agarose (B213101) gel.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent like Triton X-100)
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol (B145695) and sodium acetate
-
Agarose gel electrophoresis system
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
UV transilluminator
Procedure:
-
Treat cells with FUDR to induce apoptosis.
-
Harvest both adherent and floating cells and pellet them by centrifugation.
-
Lyse the cells in the lysis buffer.
-
Treat the lysate with RNase A to digest RNA.
-
Treat with Proteinase K to digest proteins.
-
Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.
-
Precipitate the DNA with ethanol and sodium acetate.
-
Wash the DNA pellet with 70% ethanol and air-dry.
-
Resuspend the DNA in a suitable buffer.
-
Separate the DNA fragments by agarose gel electrophoresis.
-
Stain the gel with a DNA stain and visualize the DNA laddering pattern under UV light.
Conclusion
This compound remains a cornerstone in the treatment of certain cancers, particularly metastatic colorectal cancer. Its well-defined mechanism of action, centered on the inhibition of thymidylate synthase, provides a clear rationale for its use. A thorough understanding of its intracellular activation, the signaling pathways it perturbs, and the methods for its preclinical evaluation are essential for researchers and clinicians working to optimize its therapeutic potential and develop novel combination strategies. This technical guide provides a comprehensive overview of these core aspects to support ongoing research and drug development efforts in oncology.
References
- 1. Floxuridine (Floxuridine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Floxuridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dysfunctional telomeres activate an ATM-ATR-dependent DNA damage response to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 11. Regulation of Apoptosis by the Bcl-2 Family of Proteins: Field on a Brink [mdpi.com]
- 12. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cell lines ic50: Topics by Science.gov [science.gov]
- 16. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase II study of hepatic arterial floxuridine, leucovorin, and dexamethasone for unresectable liver metastases from colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. Fluorodeoxyuridine with continuous leucovorin infusion. A phase II clinical trial in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phase 2 Trial Success: PDS Biotech's Colorectal Cancer Treatment Advances to Next Stage | PDSB Stock News [stocktitan.net]
- 21. Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchtweet.com [researchtweet.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
The Metabolic Conversion of 5-Fluoro-2'-deoxyuridine to FdUMP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the metabolic pathway leading to the conversion of 5-Fluoro-2'-deoxyuridine (FUdR), a fluoropyrimidine nucleoside analog, to its active metabolite, this compound monophosphate (FdUMP). The phosphorylation of FUdR to FdUMP is a critical activation step for the cytotoxic effects of FUdR and related chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU). FdUMP is a potent inhibitor of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair.[1][2] This guide details the enzymatic conversion, presents quantitative kinetic data, outlines experimental protocols for its study, and provides visual representations of the pathway and experimental workflows.
The Core Metabolic Pathway: Phosphorylation by Thymidine (B127349) Kinase
The primary mechanism for the intracellular conversion of FUdR to FdUMP is through phosphorylation, a reaction catalyzed by the enzyme thymidine kinase (TK).[2] Specifically, the cytosolic form of the enzyme, thymidine kinase 1 (TK1), is the key player in this metabolic activation. TK1 transfers a phosphate (B84403) group from a phosphate donor, typically adenosine (B11128) triphosphate (ATP), to the 5'-hydroxyl group of FUdR, yielding FdUMP.
This enzymatic step is crucial as FdUMP is the direct inhibitor of thymidylate synthase. The antitumor activity of FUdR is largely dependent on the efficiency of its conversion to FdUMP within cancer cells.[3]
Quantitative Data: Enzyme Kinetics
The efficiency of the phosphorylation of FUdR by human thymidine kinase 1 (TK1) has been characterized by specific kinetic parameters. Understanding these parameters is vital for predicting the metabolic activation of FUdR in different cellular contexts and for the development of novel therapeutic strategies.
| Substrate | Enzyme | Km (µM) | Vmax (relative to dThd) | Source |
| This compound (FUdR) | Human Thymidine Kinase 1 (TK1) | 2.2 | Not explicitly stated | [1] |
| Thymidine (dThd) - endogenous | Human Thymidine Kinase 1 (TK1) | 0.5 | 100% (Reference) | [1] |
Note: While the Michaelis constant (Km) for FUdR with human TK1 has been determined to be 2.2 µM, indicating a strong affinity of the enzyme for this substrate, the maximal velocity (Vmax) relative to the natural substrate thymidine was not explicitly quantified in the reviewed literature. One study did note that thymidine kinase 1 showed a higher catalytic activity for another fluorinated thymidine analogue, trifluridine (B1683248) (FTD), than for FdUrd.[2]
Experimental Protocols
In Vitro Thymidine Kinase Assay for FUdR Phosphorylation
This protocol outlines a method to determine the kinetic parameters of FUdR phosphorylation by purified thymidine kinase or in cell lysates.
a. Materials:
-
Purified human thymidine kinase 1 (TK1) or cell lysate containing TK1
-
This compound (FUdR)
-
[γ-32P]ATP or a non-radioactive ATP regeneration system coupled with a detection method
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
DEAE-cellulose filter discs
-
Scintillation counter and scintillation fluid
b. Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a fixed concentration of [γ-32P]ATP, and varying concentrations of FUdR.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified TK1 enzyme or cell lysate.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a DEAE-cellulose filter disc.
-
Wash the filter discs extensively with a wash buffer (e.g., 1 mM ammonium (B1175870) formate) to remove unreacted [γ-32P]ATP.
-
Dry the filter discs and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the amount of FdUMP formed based on the specific activity of the [γ-32P]ATP.
-
Determine the Km and Vmax values by plotting the reaction velocity against the FUdR concentration and fitting the data to the Michaelis-Menten equation.
Quantification of Intracellular FdUMP by LC-MS/MS
This protocol describes the extraction and quantification of FdUMP from cultured cells treated with FUdR using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
a. Materials:
-
Cultured cells of interest
-
This compound (FUdR)
-
Ice-cold phosphate-buffered saline (PBS)
-
Methanol (B129727) for protein precipitation
-
Internal standard (e.g., a stable isotope-labeled FdUMP)
-
LC-MS/MS system (e.g., a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer)
b. Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with a desired concentration of FUdR for a specific time.
-
Cell Harvesting and Lysis:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add ice-cold methanol to the cells to precipitate proteins and extract metabolites.
-
Scrape the cells and collect the cell lysate/methanol mixture.
-
-
Sample Preparation:
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the metabolites.
-
Add the internal standard to the supernatant.
-
Evaporate the solvent (e.g., under a stream of nitrogen) and reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the analytes using a suitable chromatographic gradient.
-
Detect and quantify FdUMP and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of FdUMP standard.
-
Calculate the intracellular concentration of FdUMP in the samples by normalizing to the internal standard and the cell number or protein content.
-
Visualizations
Metabolic Pathway of FUdR to FdUMP
Caption: Metabolic activation of FUdR to FdUMP by thymidine kinase 1.
Experimental Workflow for FdUMP Quantification
Caption: Workflow for quantifying intracellular FdUMP after FUdR treatment.
References
- 1. Diverging substrate specificity of pure human thymidine kinases 1 and 2 against antiviral dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crucial roles of thymidine kinase 1 and deoxyUTPase in incorporating the antineoplastic nucleosides trifluridine and 2'-deoxy-5-fluorouridine into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of thymidine kinase in the inhibitory activity of 5-substituted-2'-deoxyuridines on the growth of human and murine tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of 5-Fluoro-2'-deoxyuridine on Nucleotide Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2'-deoxyuridine (FUdR), a fluorinated pyrimidine (B1678525) analog, is a potent antimetabolite extensively utilized in cancer chemotherapy, particularly for gastrointestinal adenocarcinomas.[1][2] Its efficacy lies in its ability to disrupt the fundamental process of nucleotide biosynthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[3][4] This technical guide provides an in-depth exploration of the core mechanism of FUdR's action, its quantitative impact on nucleotide pools, detailed experimental protocols for its study, and visualizations of the key pathways involved.
Mechanism of Action: Inhibition of Thymidylate Synthase
Upon cellular uptake, FUdR is metabolized to its active form, this compound monophosphate (FdUMP).[1][3] FdUMP is a structural analog of the natural substrate deoxyuridine monophosphate (dUMP).[5] The primary molecular target of FdUMP is thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[6][7]
TS catalyzes the reductive methylation of dUMP to dTMP, using N⁵,N¹⁰-methylenetetrahydrofolate as a methyl donor.[6] FdUMP, dUMP, and the folate cofactor form a stable ternary covalent complex with the enzyme.[3][5] The presence of the highly electronegative fluorine atom at the C5 position of the pyrimidine ring prevents the final step of the catalytic reaction, the abstraction of a proton, thereby irreversibly inhibiting the enzyme.[5] This enzymatic blockade is the central event in FUdR's cytotoxic effect.
Impact on Deoxyribonucleotide Pools
The inhibition of thymidylate synthase by FUdR leads to a profound and cytotoxic imbalance in the intracellular deoxyribonucleoside triphosphate (dNTP) pools.[8][9] This imbalance is a direct trigger for DNA damage and subsequent cell death.[9][10] The primary consequences of TS inhibition on dNTP levels are a severe depletion of deoxythymidine triphosphate (dTTP) and a concurrent accumulation of deoxyuridine triphosphate (dUTP) and its fluorinated counterpart, this compound triphosphate (FdUTP).[3][11]
| Deoxyribonucleotide | Change upon FUdR Treatment | Reference |
| dTTP | Significantly decreased (to ~20% of control) | [11] |
| dCTP | Greatly increased | [11] |
| dGTP | Reduced to near zero | [11] |
| dATP | Increased | [9] |
| dUTP/FdUTP | Increased misincorporation into DNA | [7] |
Downstream Cellular Consequences
The drastic alteration in dNTP pools has several critical downstream effects:
-
DNA Damage: The scarcity of dTTP stalls DNA replication and repair processes. Furthermore, the accumulation of dUTP and FdUTP leads to their misincorporation into DNA in place of dTTP.[7] This triggers a futile cycle of excision and repair by DNA glycosylases, leading to DNA strand breaks.[9][12]
-
Cell Cycle Arrest: The cellular machinery detects DNA damage and dNTP pool imbalances, activating cell cycle checkpoints, primarily in the S phase, to halt DNA replication.[13]
-
Apoptosis and Necrosis: If the DNA damage is irreparable, the cell undergoes programmed cell death (apoptosis) or necrosis.[3][8] The specific cell death pathway can depend on the cell type and the intensity of the intracellular signals.[8] FUdR has been shown to induce the expression of pro-apoptotic genes like c-jun, c-fos, and c-myc.[8]
Signaling Pathways and Experimental Workflows
Nucleotide Biosynthesis and FUdR Inhibition
The following diagram illustrates the de novo pyrimidine nucleotide biosynthesis pathway and the point of inhibition by FUdR's active metabolite, FdUMP.
Caption: FUdR's inhibition of Thymidylate Synthase in the pyrimidine biosynthesis pathway.
Experimental Workflow for Assessing FUdR's Impact
This diagram outlines a typical experimental workflow to investigate the effects of FUdR on a cellular level.
Caption: A standard experimental workflow to study the cellular effects of FUdR.
DNA Damage Response Pathway Activation
The DNA damage induced by FUdR triggers the DNA Damage Response (DDR) pathway, a complex signaling network that coordinates cell cycle arrest and DNA repair.
Caption: Simplified DNA Damage Response pathway activated by FUdR-induced DNA damage.
Experimental Protocols
Thymidylate Synthase (TS) Activity Assay (Tritium Release Method)
This assay measures TS activity by quantifying the release of tritium (B154650) from [5-³H]dUMP during its conversion to dTMP.[14]
Materials:
-
Cells of interest
-
[5-³H]deoxyuridine ([5-³H]dUrd)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM dithiothreitol)[15]
-
Activated charcoal suspension
-
Scintillation cocktail and counter
Procedure:
-
Culture cells to the desired confluency and treat with FUdR or vehicle control for the specified time.
-
Incubate the intact cells with [5-³H]dUrd. The cells will take up the labeled precursor and convert it to [5-³H]dUMP.[14]
-
During the TS-catalyzed reaction, the tritium at the C5 position is released into the aqueous environment as ³H₂O.[14]
-
Stop the reaction by adding perchloric acid.
-
Separate the tritiated water from the labeled nucleotides by adding an activated charcoal suspension, which binds the nucleotides.
-
Centrifuge the samples to pellet the charcoal.
-
Transfer the supernatant containing the ³H₂O to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Normalize the results to the total protein concentration of the cell lysate.
Quantification of dNTP Pools by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a highly sensitive and specific method for the simultaneous quantification of multiple dNTPs.[16][17][18]
Materials:
-
Cell pellets
-
Ice-cold 60% methanol (B129727) for extraction
-
Internal standards (e.g., stable isotope-labeled dNTPs)
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)[16]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column[16]
Procedure:
-
Harvest cells by trypsinization or scraping, wash with cold PBS, and flash-freeze the cell pellets.
-
Lyse the cells and extract the nucleotides by adding ice-cold 60% methanol containing internal standards.
-
Vortex and incubate on ice to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated protein and cell debris.
-
Collect the supernatant containing the dNTPs.
-
Dry the supernatant under a vacuum.
-
Reconstitute the dried extract in a suitable buffer for LC-MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the dNTPs using a HILIC column with a gradient elution.
-
Detect and quantify the dNTPs using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each dNTP and internal standard.[17]
-
Construct calibration curves using known concentrations of dNTP standards to quantify the absolute amounts in the samples.
Conclusion
This compound remains a cornerstone of chemotherapy due to its well-defined mechanism of action centered on the inhibition of thymidylate synthase and the subsequent disruption of nucleotide biosynthesis. Understanding the profound impact of FUdR on dNTP pools and the resulting activation of DNA damage response pathways is crucial for optimizing its therapeutic use and for the development of novel combination therapies. The experimental protocols outlined in this guide provide robust methods for researchers to further investigate the intricate cellular responses to this potent antimetabolite.
References
- 1. What is the mechanism of Floxuridine? [synapse.patsnap.com]
- 2. Floxuridine - Wikipedia [en.wikipedia.org]
- 3. What is 5-Fluorodeoxyuridine used for? [synapse.patsnap.com]
- 4. oncolink.org [oncolink.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Molecularly Evolved Thymidylate Synthase Inhibits 5-Fluorodeoxyuridine Toxicity in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of cell death induced by this compound (FUdR)--necrosis or apoptosis after treated with FUdR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deoxyribonucleoside triphosphate imbalance. 5-Fluorodeoxyuridine-induced DNA double strand breaks in mouse FM3A cells and the mechanism of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mechanism of dNTP-unbalanced cell death induced by 5-fluorouracil and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on deoxyribonucleotide pools in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular mechanism of cell death induced dNTP pool imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting the DNA Damage Response and DNA Repair Pathways to Enhance Radiosensitivity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Analysis of Nucleoside Triphosphate Pools in Mouse Muscle Using Hydrophilic Interaction Liquid Chromatography Coupled with Tandem Mass Spectrometry Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 18. Analysis of deoxyribonucleotide pools in human cancer cell lines using a liquid chromatography coupled with tandem mass spectrometry technique - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on 5-Fluoro-2'-deoxyuridine in Cancer Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2'-deoxyuridine (FUdR), a pyrimidine (B1678525) analog, is a key player in cancer chemotherapy. Its structural similarity to deoxyuridine allows it to interfere with DNA synthesis and repair, primarily through the inhibition of thymidylate synthase (TS). This inhibition leads to a depletion of thymidine (B127349) triphosphate (dTTP), a crucial precursor for DNA replication, ultimately inducing cell cycle arrest and cell death in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of preliminary studies on FUdR in various cancer models, focusing on its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the signaling pathways it modulates.
Data Presentation
In Vitro Cytotoxicity of this compound (FUdR)
The following table summarizes the 50% inhibitory concentration (IC50) values of FUdR in various human cancer cell lines, providing a comparative view of its potency across different cancer types.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | ~11.3 (as 5-FU) | [1] |
| HT-29 | Colorectal Adenocarcinoma | ~11.25 (as 5-FU) | [1] |
| COLO-205 | Colorectal Adenocarcinoma | 3.2 (as 5-FU) | [2] |
| SW620 | Colorectal Adenocarcinoma | Not specified | |
| BT474 | Breast Cancer (HER2+) | Inhibition of 81.2% with affi-F/TDNs | [3][4] |
| MCF-7 | Breast Cancer | Low toxicity with affi-F/TDNs | [3][4] |
| MTF7(T20) Recurrences | Rat Mammary Adenocarcinoma | 65 to 10,000 nM | [5] |
Note: Some studies utilize 5-Fluorouracil (B62378) (5-FU), the prodrug of FUdR, and the IC50 values are indicated as such. The efficacy can be cell-line dependent.
In Vivo Efficacy of this compound (FUdR)
The antitumor activity of FUdR has been evaluated in various animal models, demonstrating its potential in a preclinical setting.
| Animal Model | Cancer Model | Treatment Regimen | Key Findings | Reference |
| Nude Mice | SW620 Human Colon Tumor Xenografts | FUdR in combination with 2'-deoxyinosine | Significantly reduced tumor growth by 57% | |
| NOD/SCID Mice | BT474 (HER2+) Breast Cancer Xenografts | Affibody-engineered DNA nanoparticles with FUdR (affi-F/TDNs) | Tumor growth inhibition ratio of 58.1% | [3] |
| Rats | Walker 256 Carcinoma (Meningeal Carcinomatosis) | Intrathecal FUdR (5-100 µ g/animal ) | Effective against meningeal carcinomatosis | |
| Mice | MM46 Mammary Cancer (Meningeal Carcinomatosis) | Intrathecal FUdR (5-100 µ g/animal ) | Effective against meningeal carcinomatosis | |
| Mice | 203 Glioma (Meningeal Gliomatosis) | Intrathecal FUdR (5-100 µ g/animal ) | Effective against meningeal gliomatosis |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
FUdR stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]
-
Drug Treatment: Prepare serial dilutions of FUdR in culture medium. Remove the existing medium from the wells and add 100 µL of the FUdR dilutions. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[7][8]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.
Apoptosis Detection: TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells cultured on coverslips or in a multi-well plate
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, as per manufacturer's kit)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Treat cells with FUdR for the desired time to induce apoptosis. Include positive (e.g., DNase I treated) and negative (no TdT enzyme) controls.[10]
-
Fixation: Wash the cells with PBS and then fix them with the fixation solution for 15-30 minutes at room temperature.[10]
-
Permeabilization: Wash the cells with PBS and then permeabilize them with the permeabilization solution for 5-15 minutes on ice.[10]
-
TUNEL Reaction: Wash the cells with PBS and then incubate them with the TUNEL reaction mixture in a dark, humidified chamber for 60 minutes at 37°C.[10]
-
Staining and Visualization: Wash the cells and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.
Western Blot Analysis of Apoptotic Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cell lysates from FUdR-treated and control cells
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
FUdR Mechanism of Action and Apoptosis Induction
FUdR exerts its cytotoxic effects primarily by inhibiting thymidylate synthase, leading to DNA damage and the activation of apoptotic signaling cascades.
FUdR's primary mechanism involves the inhibition of Thymidylate Synthase.
FUdR-Induced DNA Damage and Apoptotic Signaling
DNA damage triggered by FUdR activates a complex signaling network that converges on the execution of apoptosis. This involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
FUdR triggers both intrinsic and extrinsic apoptotic pathways.
Experimental Workflow for In Vitro FUdR Screening
A typical workflow for the initial in vitro evaluation of FUdR's anticancer activity involves a series of sequential assays.
A standard workflow for the in vitro screening of FUdR.
Conclusion
Preliminary studies consistently demonstrate the potent anticancer activity of this compound across a range of cancer models. Its well-defined mechanism of action, centered on the inhibition of thymidylate synthase and subsequent induction of apoptosis, makes it a valuable tool in oncology research and clinical practice. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working with FUdR. Further investigations into synergistic drug combinations and mechanisms of resistance will continue to refine its therapeutic application and improve patient outcomes.
References
- 1. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing Antitumor Efficacy of Nucleoside Analog 5-Fluorodeoxyuridine on HER2-Overexpressing Breast Cancer by Affibody-Engineered DNA Nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and characterization of a rat model for locally recurring mammary tumors: sensitivities to this compound, adriamycin, and X-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. atcc.org [atcc.org]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Cell Culture Synchronization Using 5-Fluoro-2'-deoxyuridine (FUdR)
Introduction
Cell synchronization, the process of bringing cultured cells at various stages of the cell cycle to the same phase, is a critical technique for studying cell cycle-dependent events. 5-Fluoro-2'-deoxyuridine (FUdR or FdU), a pyrimidine (B1678525) analogue, is a potent inhibitor of DNA synthesis used to arrest cells at the G1/S boundary.[1][2] This document provides a detailed protocol for synchronizing mammalian cells using FUdR, including its mechanism of action, experimental procedures, and methods for verifying synchronization.
Mechanism of Action
FUdR exerts its effect by targeting the de novo synthesis of pyrimidine nucleotides required for DNA replication. Once it enters the cell, FUdR is phosphorylated by thymidine (B127349) kinase to its active form, this compound monophosphate (FdUMP).[3] FdUMP is a powerful inhibitor of thymidylate synthase (TS), the enzyme responsible for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[3][4] This inhibition depletes the intracellular pool of deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis, thereby halting DNA replication and causing cells to accumulate at the G1/S transition phase of the cell cycle.[3][5] The block is reversible and can be lifted by removing FUdR and providing an exogenous source of thymidine.[5][6]
Figure 1. Mechanism of FUdR-induced cell cycle arrest.
Experimental Protocol: Synchronization of Mammalian Cells
This protocol describes a general method for synchronizing cells using FUdR, followed by release with thymidine. Optimization of concentrations and incubation times is crucial for each specific cell line.
Materials and Reagents
-
Mammalian cell line of interest (e.g., HeLa, human diploid fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (FUdR) stock solution (e.g., 1 mM in sterile water or DMSO)
-
Thymidine (TdR) stock solution (e.g., 10 mM in sterile water)
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated counter)
-
Flow cytometer and appropriate reagents for DNA content analysis (e.g., Propidium Iodide, RNase A)
Procedure
Figure 2. Experimental workflow for FUdR-based cell synchronization.
Step-by-Step Method:
-
Cell Seeding: Plate the cells in appropriate culture vessels at a low density (e.g., 20-30% confluency) to ensure they do not reach confluency during the synchronization process.
-
Overnight Incubation: Allow cells to attach and enter the exponential growth phase by incubating overnight at 37°C in a humidified CO2 incubator.
-
FUdR Addition: Add the FUdR stock solution to the culture medium to achieve the desired final concentration. The optimal concentration must be determined empirically but typically ranges from 0.1 to 1.0 µg/mL (approximately 0.4 to 4 µM).[6]
-
Synchronization Block: Incubate the cells with FUdR for a period roughly equivalent to one cell cycle length for the specific cell line (e.g., 16-24 hours). This allows cells that were in G2, M, and early G1 to progress to the G1/S boundary, where they will arrest.
-
Release from Block: To release the cells from the G1/S block, aspirate the FUdR-containing medium. Wash the cells gently two to three times with pre-warmed sterile PBS to remove all traces of FUdR.
-
Thymidine Addition: Add fresh, pre-warmed complete medium containing thymidine (e.g., 10 µM). The exogenous thymidine bypasses the FUdR-induced block, allowing the synchronized cells to enter the S phase and proceed through the cell cycle in unison.[7][8]
-
Harvesting and Analysis: Harvest cells at different time points following the release to obtain populations enriched in S, G2, and M phases. The progression through the cell cycle should be monitored and verified using techniques such as flow cytometry for DNA content analysis.[9][10]
Data Presentation: Quantitative Parameters
The effectiveness of synchronization can be quantified by analyzing the cell cycle distribution of the population before and after treatment.
Table 1: Typical FUdR Treatment Parameters for Cell Lines
| Cell Line | FUdR Concentration | Incubation Time (hours) | Synchronization Efficiency (% in S-phase post-release) |
|---|---|---|---|
| Human Diploid Fibroblasts | 0.1 µg/mL | 20 | ~75%[6] |
| Human Lymphocytes | Not specified | Not specified | High mitotic index achieved[7] |
| HeLa | Optimization required (typically 1-2 µM) | 16-18 | >70% |
| Mouse Mammary Tumor (FM3A) | 1 µM | 21 | Effective for cell death studies[11] |
Note: These values are starting points and require optimization for specific experimental conditions.
Table 2: Example of Cell Cycle Distribution Analysis by Flow Cytometry
| Cell Population | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
|---|---|---|---|
| Asynchronous (Control) | 55% | 30%[6] | 15% |
| FUdR-Arrested (at G1/S) | 85% | <5% | <10% |
| 4 hours post-release | 20% | 70% | 10% |
| 8 hours post-release | 10% | 25% | 65% |
Note: The data presented are illustrative. Actual percentages and timing will vary based on the cell line and experimental conditions.
Troubleshooting
-
Low Synchronization Efficiency:
-
Cause: Suboptimal FUdR concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal parameters for your cell line. Ensure the incubation period is long enough to capture the majority of the cell population at the G1/S boundary.
-
-
High Cell Toxicity/Death:
-
Cause: FUdR concentration is too high, or the incubation period is too long, leading to apoptosis or necrosis.[4][11] Prolonged DNA synthesis inhibition can cause an imbalance in dNTP pools and lead to DNA damage.[5]
-
Solution: Reduce the FUdR concentration or shorten the incubation time. Confirm cell viability using a trypan blue exclusion assay or other viability assays.
-
-
Failure to Re-enter the Cell Cycle:
-
Cause: Incomplete removal of FUdR or insufficient thymidine concentration in the release medium.
-
Solution: Ensure thorough washing with PBS (at least two to three times). Optimize the thymidine concentration in the release medium.[12]
-
References
- 1. Cell Synchronization by Double Thymidine Block [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 4. Mechanisms of cell death induced by this compound (FUdR)--necrosis or apoptosis after treated with FUdR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imtm.cz [imtm.cz]
- 6. academic.oup.com [academic.oup.com]
- 7. Synchronization of human lymphocyte cultures by fluorodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Flow Cytometry Analysis of Cell Cycle and Specific Cell Synchronization with Butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell cycle synchronization and flow cytometry analysis of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Strategy Targeting Cell Death Regulators: Switching the Mechanism of Anticancer Floxuridine-Induced Cell Death from Necrosis to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of different thymidine concentrations on DNA replication in pea-root cells synchronized by a protracted 5-fluorodeoxyuridine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Concentration of 5-Fluoro-2'-deoxyuridine (FUdR) for Caenorhabditis elegans Sterilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the optimal use of 5-Fluoro-2'-deoxyuridine (FUdR) for the sterilization of the nematode Caenorhabditis elegans. The following sections detail the mechanism of action, recommended concentrations, and step-by-step protocols for the effective application of FUdR in research settings, particularly for lifespan and stress-response assays.
Introduction
This compound (FUdR) is a pyrimidine (B1678525) analog that acts as a potent inhibitor of DNA synthesis.[1][2] Its primary mechanism of action is the inhibition of thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[1] In C. elegans, which are largely post-mitotic in their somatic tissues as adults, FUdR effectively prevents the proliferation of germline cells, leading to sterilization without significantly impacting the lifespan of wild-type adult worms under standard conditions.[1][3] This property makes FUdR an invaluable tool for aging research, as it allows for the maintenance of age-synchronized populations without the confounding factor of progeny production.[2]
Quantitative Data Summary
The optimal concentration of FUdR can vary depending on the experimental goals and the specific C. elegans strain being used. The following tables summarize commonly used concentrations for stock solutions and final working concentrations in various experimental setups.
Table 1: FUdR Stock Solution Concentrations
| Concentration | Solvent | Reference |
| 150 mM | Distilled Water | [3][4] |
| 1000x (1 g / 10 mL) | Ultrapure Water | [5] |
| 10 g / L | Double-distilled Water | [6] |
Table 2: Final FUdR Working Concentrations for C. elegans Sterilization
| Concentration (in NGM) | Approximate mg/mL | Key Application Notes | Reference |
| 25 µM | 0.006 mg/mL | Used in studies investigating mitochondrial biology; slight increase in lifespan observed. | [2][7] |
| 50 µM | 0.012 mg/mL | Effective for preventing progeny from reaching adulthood. | [8] |
| 51 µM | 0.013 mg/mL | Used as a control in studies comparing chemical sterilization to other methods. | [9] |
| 100 µM | 0.025 mg/mL | Upper range for lifespan assays in some mutant backgrounds. | [8] |
| 120 µM | 0.03 mg/mL | Used in 3D culture systems for lifespan assays. | [4] |
| 0.1 mg/mL (~406 µM) | 0.1 mg/mL | A commonly cited concentration for lifespan assays to prevent progeny growth. | [10] |
| 400 µM | 0.098 mg/mL | Higher concentration used in stress response and lifespan studies; may reduce lifespan in some contexts. | [2][11] |
Note: It is crucial to empirically determine the optimal FUdR concentration for your specific experimental conditions and C. elegans strain, as some mutant backgrounds can exhibit altered sensitivity to FUdR.[8][12]
Experimental Protocols
The following are detailed protocols for the preparation of FUdR solutions and their application for C. elegans sterilization.
Protocol 1: Preparation of FUdR Stock Solution (150 mM)
Materials:
-
This compound (FUdR) powder
-
Sterile distilled water
-
Sterile conical tube (15 mL)
-
Vortex mixer
-
0.2 µm syringe filter
-
Sterile syringe
Procedure:
-
Weigh out 0.3693 g of FUdR powder and transfer it to a 15 mL sterile conical tube.[4]
-
Add 10 mL of sterile distilled water to the tube.[4]
-
Vortex the tube vigorously until the FUdR is completely dissolved.
-
To ensure sterility, filter the FUdR stock solution using a 0.2 µm syringe filter into a new sterile tube.[5]
-
Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Protocol 2: Sterilization of C. elegans on NGM Plates
This protocol describes two common methods for administering FUdR to C. elegans on Nematode Growth Medium (NGM) plates.
Method A: Adding FUdR to Molten NGM
Materials:
-
Standard NGM agar (B569324), autoclaved and cooled to 55°C
-
FUdR stock solution (e.g., 150 mM)
-
Sterile petri plates (60 mm)
Procedure:
-
Prepare NGM according to standard protocols and cool it in a 55°C water bath.[3]
-
Just before pouring the plates, add the FUdR stock solution to the molten NGM to achieve the desired final concentration. For a final concentration of 50 µM, add 33 µL of a 150 mM FUdR stock solution per 100 mL of NGM.[3]
-
Swirl the flask gently to ensure even mixing of the FUdR.
-
Dispense the NGM containing FUdR into sterile petri plates.
-
Allow the plates to solidify and dry on a clean bench for 1-2 days before seeding with E. coli.[3]
-
Synchronize C. elegans and transfer L4 larvae to the FUdR-containing plates.[3]
Method B: Topical Application of FUdR
Materials:
-
Prepared NGM plates seeded with E. coli
-
FUdR stock solution (e.g., a 50x stock)
-
Synchronized L4 stage C. elegans
Procedure:
-
Prepare NGM plates and seed them with E. coli OP50 as per standard protocols.
-
Synchronize a population of C. elegans to the L4 larval stage.[5] Developmental timing can vary with temperature.[5]
-
Prepare a 50x FUdR working solution from your sterile stock.
-
Once the worms have reached the L4 stage, add the 50x FUdR solution directly onto the bacterial lawn of each plate. For a 6 cm plate, 160 µL of a 50x FUdR solution is recommended.[5] For a 24-well plate, add 25 µL of 50x FUDR to each well.[5]
-
Allow the liquid to be absorbed into the agar before returning the plates to the incubator.
Signaling Pathways and Experimental Workflows
Mechanism of FUdR-Induced Sterility in C. elegans
FUdR's primary mode of action is the inhibition of DNA replication. This selectively affects proliferating cells, such as the germline stem cells in C. elegans. The somatic cells of adult worms are post-mitotic and therefore are not directly targeted by FUdR's inhibitory effects on DNA synthesis.[1][2]
References
- 1. Effects of 5’-Fluoro-2-deoxyuridine on Mitochondrial Biology in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 5'-fluoro-2-deoxyuridine on mitochondrial biology in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Caenorhabditis elegans Life Span on Solid Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterivore Nematode Culture [nemaplex.ucdavis.edu]
- 5. The Replica Set Method: A High-throughput Approach to Quantitatively Measure Caenorhabditis elegans Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. community.alliancegenome.org [community.alliancegenome.org]
- 7. researchgate.net [researchgate.net]
- 8. FUdR causes a twofold increase in the lifespan of the mitochondrial mutant gas-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Auxin-Mediated Sterility Induction System for Longevity and Mating Studies in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. C. elegans lifespan extension by osmotic stress requires FUdR, base excision repair, FOXO, and sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Survival assays using Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Preparation and In Vitro Application of 5-Fluoro-2'-deoxyuridine (FUDR) Stock Solutions
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Fluoro-2'-deoxyuridine (FUDR or Floxuridine) is a pyrimidine (B1678525) analog of deoxyuridine that serves as a potent antimetabolite and chemotherapeutic agent. Its primary mechanism of action involves the inhibition of thymidylate synthase, a crucial enzyme in the de novo synthesis of pyrimidines, ultimately leading to the disruption of DNA replication and repair. This application note provides a comprehensive guide for the preparation of FUDR stock solutions and detailed protocols for its application in common in vitro assays, including cytotoxicity, colony formation, cell cycle analysis, and apoptosis assays.
Data Presentation
Quantitative data for the preparation of FUDR stock solutions are summarized in the tables below for easy reference and comparison.
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | 50 mg/mL[1][2] |
| Dimethyl Sulfoxide (B87167) (DMSO) | ~10 mg/mL[3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL[3] |
Table 2: Recommended Stock Solution Parameters
| Parameter | Recommendation |
| Solvent | DMSO or sterile water |
| Concentration | 10-50 mM |
| Storage Temperature | -20°C[3] |
| Long-term Stability (in DMSO at -20°C) | Up to 1 year[4] |
| Long-term Stability (in DMSO at -80°C) | Up to 2 years[4] |
| Short-term Stability (aqueous solution at 4°C) | Up to 1 week[5] |
| Handling | Protect from light[1][2] |
Mechanism of Action Signaling Pathway
FUDR exerts its cytotoxic effects by targeting the DNA synthesis pathway. The diagram below illustrates the key steps in its mechanism of action.
Caption: Mechanism of action of this compound.
Experimental Protocols
Preparation of FUDR Stock Solution
This protocol describes the preparation of a 10 mM FUDR stock solution in DMSO.
Materials:
-
This compound (FUDR) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibration: Allow the FUDR powder and DMSO to reach room temperature to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of FUDR powder. To prepare 1 mL of a 10 mM stock solution, weigh out approximately 2.46 mg of FUDR (Molecular Weight: 246.19 g/mol ).
-
Dissolution: Add the calculated volume of DMSO to the tube containing the FUDR powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication or gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Inspection: Visually inspect the solution to ensure it is clear and free of undissolved particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic effects of FUDR on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
FUDR stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
Multi-channel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
For adherent cells, trypsinize and resuspend cells in complete medium. Count the cells and adjust the concentration to a seeding density that will ensure cells are in the logarithmic growth phase at the end of the experiment (typically 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
For suspension cells, directly seed the appropriate number of cells in 100 µL of medium per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of FUDR from the stock solution in complete culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤0.5%).
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared FUDR dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest FUDR concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC₅₀ value.
-
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells after treatment with FUDR.
Materials:
-
Cells of interest
-
6-well tissue culture plates
-
FUDR stock solution
-
Complete cell culture medium
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a low number of cells (e.g., 200-1000 cells/well, to be optimized for each cell line) into 6-well plates containing 2 mL of complete medium per well.
-
Allow cells to attach overnight.
-
-
FUDR Treatment:
-
The next day, replace the medium with fresh medium containing various concentrations of FUDR or a vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 to 72 hours).
-
-
Colony Growth:
-
After treatment, remove the FUDR-containing medium, wash the cells once with PBS, and add 3 mL of fresh, drug-free complete medium to each well.
-
Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.
-
-
Staining and Quantification:
-
When colonies are visible to the naked eye (typically >50 cells), wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of 4% paraformaldehyde for 15 minutes at room temperature.
-
Remove the fixative and add 1 mL of crystal violet staining solution to each well. Incubate for 20-30 minutes at room temperature.
-
Gently wash the wells with water until the background is clear.
-
Allow the plates to air dry.
-
Count the number of colonies (a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment group.
-
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle after FUDR treatment.
Materials:
-
Cells of interest
-
6-well tissue culture plates
-
FUDR stock solution
-
Complete cell culture medium
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of FUDR or a vehicle control for a specific duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI signal.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following FUDR treatment.
Materials:
-
Cells of interest
-
6-well tissue culture plates
-
FUDR stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with FUDR as described for the cell cycle analysis.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Centrifuge at 300 x g for 5 minutes and wash the pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Viable cells will be Annexin V- and PI-negative.
-
Early apoptotic cells will be Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells will be Annexin V- and PI-positive.
-
Experimental Workflow Diagram
The following diagram provides a logical workflow for the in vitro evaluation of FUDR.
Caption: General workflow for in vitro FUDR evaluation.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ossila.com [ossila.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Fluoro-2'-deoxyuridine (FUdR) Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of 5-Fluoro-2'-deoxyuridine (FUdR) for in vivo animal studies. The information compiled is based on established methodologies in preclinical cancer research and aims to ensure safe and effective use of this chemotherapeutic agent.
Introduction to this compound (FUdR)
This compound, a fluorinated pyrimidine (B1678525) analogue, is an antimetabolite used in cancer chemotherapy.[1] Its primary mechanism of action involves the inhibition of thymidylate synthase, a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[2] By depleting the intracellular pool of dTMP, FUdR effectively halts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[2] FUdR is a prodrug that can be intracellularly converted to its active metabolite, this compound monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and the cofactor N5,N10-methylenetetrahydrofolate.[2]
Data Presentation: Quantitative In Vivo Study Parameters
The following tables summarize representative quantitative data from various in vivo studies involving FUdR administration. These parameters can serve as a starting point for designing new experiments.
Table 1: FUdR Dosage and Administration in Murine Models
| Cancer Model | Animal Strain | Route of Administration | Dosage | Treatment Schedule | Observed Efficacy | Reference |
| Peritoneal Gastric Cancer (MKN45) Xenograft | BALB/c nude mice | Intraperitoneal (IP) Bolus | 600 mg/kg | Single dose | Less effective than continuous infusion at equivalent doses, but better tolerated. | [1] |
| Peritoneal Gastric Cancer (MKN45) Xenograft | BALB/c nude mice | Intraperitoneal (IP) Continuous Infusion (microspheres) | 1 mg/kg | Single administration of microspheres | More effective tumor inhibition than bolus, but higher toxicity. | [1] |
| Colon Adenocarcinoma 38 | Not Specified | Not Specified | Not Specified | Not Specified | Weaker antitumor activity than 5-FU alone. | [3] |
| Hepatic Metastases from Colorectal Cancer | Not Specified | Hepatic Artery Infusion (HAI) | 0.1 mg/kg/day | 7-day infusion | Response rates of at least 78% and increased median survival up to 2 years when combined with dexamethasone (B1670325) and leucovorin. | [4] |
Table 2: FUdR Toxicity Profile in Animal Models
| Animal Model | Route of Administration | Dosage | Observed Toxicities | Reference |
| Rat | Hepatic Artery Infusion | 6.7 mg/kg/day for 28 days | Increased total bilirubin, mortality, and body weight loss. Biliary tract damage identified as principal toxicity. | [5] |
| Rat | Intra-arterial or Intraportal | Not Specified | Chemical hepatitis, lymphocytic infiltrations in the liver. Sclerosing cholangitis observed with intra-arterial therapy. | |
| Dog | Hepatic Artery Infusion | Not Specified | Biliary injury. | |
| Dog | Portal Vein Infusion | Not Specified | Hepatocellular injury without bile duct damage. | |
| Human (Clinical Study) | Hepatic Artery Infusion | Not Specified | Neurologic toxicity (disorientation, oculomotor defects, ataxia, myoclonus) in a rare case. |
Experimental Protocols
Preparation of FUdR for In Vivo Administration
Materials:
-
This compound (FUdR) powder
-
Sterile Water for Injection, USP
-
Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline) or 5% Dextrose in Water (D5W)[2]
-
Sterile vials
-
Syringes and needles (various sizes)
-
0.22 µm sterile syringe filter
Protocol:
-
Reconstitution of Lyophilized Powder:
-
Aseptically reconstitute the FUdR powder with Sterile Water for Injection. For example, a 500 mg vial of FUdR can be reconstituted with 5 mL of Sterile Water for Injection to yield a solution with a concentration of 100 mg/mL.[2]
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent foaming.
-
The reconstituted solution should be a clear, colorless to pale yellow solution. Visually inspect for any particulate matter or discoloration before proceeding.[2]
-
-
Dilution for Injection:
-
Calculate the required dose of FUdR based on the animal's body weight and the desired dosage (mg/kg).
-
Aseptically withdraw the calculated volume of the reconstituted FUdR solution.
-
Dilute the FUdR solution to the final desired concentration using sterile 0.9% Sodium Chloride Injection or 5% Dextrose in Water.[2] The final volume will depend on the route of administration and the animal model.
-
For parenteral administration, it is recommended to filter the final diluted solution through a 0.22 µm sterile syringe filter to ensure sterility.
-
-
Storage:
Administration of FUdR in a Mouse Xenograft Model
This protocol describes the subcutaneous implantation of tumor cells and subsequent intraperitoneal administration of FUdR.
Materials:
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Syringes (1 mL) and needles (27-30G)
-
Prepared FUdR solution
-
Animal anesthesia (e.g., isoflurane)
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation:
-
Culture the desired human cancer cells in appropriate complete medium until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer. Assess cell viability using trypan blue exclusion.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of serum-free medium and Matrigel at the desired concentration (e.g., 1 x 10^7 cells/mL).
-
Anesthetize the mice. Shave and sterilize the injection site on the flank.
-
Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Allow the tumors to establish and grow. Begin measuring tumor volume 2-3 times per week using calipers once the tumors become palpable.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
-
FUdR Administration (Intraperitoneal Injection):
-
Properly restrain the mouse.
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.
-
Insert a 25-27G needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn back, confirming correct needle placement.
-
Inject the prepared FUdR solution slowly. The injection volume for a mouse is typically 100-200 µL.
-
Administer the vehicle (e.g., sterile saline) to the control group following the same procedure and schedule.
-
-
Endpoint Analysis:
-
Continue to monitor tumor growth and animal well-being (body weight, general appearance) throughout the study.
-
Primary endpoints often include tumor growth inhibition and overall survival.
-
The study may be terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Mandatory Visualizations
Signaling Pathway of this compound (FUdR)
Caption: Mechanism of action of this compound (FUdR).
Experimental Workflow for an In Vivo FUdR Efficacy Study
Caption: Workflow for a typical in vivo FUdR efficacy study in a xenograft mouse model.
References
- 1. Animal Tumor Models | Stanford Cancer Institute [med.stanford.edu]
- 2. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. A phase II trial of FUdR in patients with advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining 5-Fluoro-2'-deoxyuridine (FUDR) with Leucovorin in Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Fluoro-2'-deoxyuridine (FUDR), a fluoropyrimidine antimetabolite, is a cytotoxic agent used in cancer chemotherapy. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidylate, which is essential for DNA synthesis and repair.[1][2][3] Leucovorin (LV), a reduced folate, is frequently used in combination with fluoropyrimidines to enhance their therapeutic efficacy.[4][5] This document provides detailed application notes and experimental protocols for the combined use of FUDR and leucovorin in a research setting.
Leucovorin enhances the cytotoxic effects of FUDR through a mechanism known as biochemical modulation.[3][6] Intracellularly, leucovorin is converted to 5,10-methylenetetrahydrofolate, a cofactor that stabilizes the binding of FUDR's active metabolite, this compound monophosphate (FdUMP), to thymidylate synthase.[1][4][7] This stabilization of the FdUMP-TS-folate ternary complex leads to a more potent and prolonged inhibition of the enzyme, resulting in enhanced cytotoxicity and improved antitumor activity.[4][7][8] The synergistic interaction between FUDR and leucovorin has been demonstrated in various cancer cell lines, particularly those of colorectal and gastric origin.[9][10]
Data Presentation
Table 1: In Vitro Efficacy of FUDR in Combination with Leucovorin
| Cell Line | FUDR IC50 (µM) | FUDR + Leucovorin (20 µM) IC50 (µM) | Fold Enhancement | Reference |
| MGH-U1 | 20 | 10 | 2.0 | [11] |
| Colorectal Carcinoma Panel (11 lines) | Varied | Consistently Lowered | Significant in 10/11 lines | [10] |
| Lung Cancer Panel (7 lines) | Varied | Consistently Lowered | Significant in all 7 lines | [12] |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions. The data presented here are for illustrative purposes based on published findings.
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Reagent | Concentration Range | Typical Exposure Time | Notes | Reference |
| This compound (FUDR) | 0.1 - 100 µM | 24 - 72 hours | Optimal concentration is cell-type specific. | [9][11] |
| Leucovorin (LV) | 1 - 20 µM | 4 - 24 hours (pre-incubation or co-incubation) | The effect of leucovorin is dose and time-dependent. | [7][10] |
Signaling Pathway
The combination of FUDR and leucovorin primarily targets the DNA synthesis pathway through the inhibition of thymidylate synthase.
Caption: Mechanism of action for FUDR and Leucovorin synergy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of FUDR in combination with leucovorin on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (FUDR) stock solution
-
Leucovorin (LV) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment:
-
Prepare serial dilutions of FUDR in complete medium.
-
Prepare a solution of leucovorin in complete medium at the desired concentration (e.g., 20 µM).
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with FUDR alone, leucovorin alone, and the combination. Also, include untreated control wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Caption: Workflow for a cell viability assay.
Apoptosis Assay (Annexin V Staining)
This protocol is used to quantify apoptosis induced by the combination of FUDR and leucovorin.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (FUDR) stock solution
-
Leucovorin (LV) stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with FUDR, leucovorin, or the combination as described in the cell viability assay protocol. Incubate for the desired duration (e.g., 24-48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Caption: Workflow for an apoptosis assay using Annexin V.
Conclusion
The combination of this compound and leucovorin represents a classic example of synergistic anticancer therapy. The protocols and data presented herein provide a foundation for researchers to investigate the efficacy and mechanisms of this combination in various preclinical cancer models. Careful optimization of drug concentrations and exposure times is crucial for achieving maximal therapeutic potentiation and is highly dependent on the specific cellular context.
References
- 1. Biochemical rationale for the 5-fluorouracil leucovorin combination and update of clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. [Biochemical modulation of 5-fluorouracil by high-dose leucovorin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Fluorouracil and Leucovorin Interaction: Enhanced Efficacy and Toxicity | empathia.ai [empathia.ai]
- 5. Leucovorin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [The biochemical modulation of 5-fluorouracil by leucovorin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacologic rationale for fluoropyrimidine-leucovorin combination: biochemical mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. In vitro enhancement of fluoropyrimidine-induced cytotoxicity by leucovorin in colorectal and gastric carcinoma cell lines but not in non-small-cell lung carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of fluorinated pyrimidine-induced cytotoxicity by leucovorin in human colorectal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Enhancement of fluorinated pyrimidine-induced cytotoxicity by leucovorin in human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 5-Fluoro-2'-deoxyuridine (FUdR) Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2'-deoxyuridine (FUdR), a nucleoside analog of deoxyuridine, is a potent chemotherapeutic agent used in the treatment of various cancers.[1] Its efficacy lies in its ability to disrupt DNA synthesis and repair, primarily in rapidly dividing cancer cells.[1][2] Accurate in vitro assessment of FUdR's effectiveness is crucial for drug development, dose-response studies, and understanding mechanisms of resistance. These application notes provide detailed protocols for key in vitro assays to measure the efficacy of FUdR, focusing on cell viability, apoptosis, and cell cycle analysis.
Mechanism of Action
FUdR exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[3][4] Upon cellular uptake, FUdR is phosphorylated to its active form, this compound monophosphate (FdUMP).[2][3] FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor N5,N10-methylenetetrahydrofolate, effectively blocking the conversion of deoxyuridine monophosphate (dUMP) to dTMP.[3]
This inhibition leads to a depletion of the intracellular thymidine (B127349) triphosphate (dTTP) pool and an accumulation of deoxyuridine triphosphate (dUTP).[5] The resulting imbalance in the deoxynucleoside triphosphate (dNTP) pools has two major consequences:
-
Incorporation of Uracil (B121893) into DNA: The increased dUTP/dTTP ratio leads to the misincorporation of uracil into DNA during replication. The subsequent attempt by DNA repair mechanisms, such as base excision repair, to remove the uracil can lead to DNA strand breaks.[6]
-
Replication Stress and DNA Damage: The depletion of dTTP stalls DNA replication forks, leading to replication stress and the accumulation of DNA double-strand breaks.[3][5]
This accumulation of DNA damage triggers a DNA damage response (DDR), often involving the activation of the p53 tumor suppressor protein.[7] Activated p53 can induce cell cycle arrest, typically in the S-phase, to allow for DNA repair.[7][8] However, if the damage is too extensive, p53 can trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade (including caspase-9 and the executioner caspase-3), ultimately resulting in programmed cell death.[9]
Key In Vitro Efficacy Assays
Several robust and well-established in vitro assays can be employed to quantify the efficacy of FUdR. The following sections detail the protocols for three fundamental assays: the MTT assay for cell viability, the Annexin V assay for apoptosis, and propidium (B1200493) iodide staining for cell cycle analysis.
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[9] The amount of formazan produced is proportional to the number of viable cells.
Data Presentation:
| Treatment Group | FUdR Concentration (µM) | Absorbance (OD 570 nm) (Mean ± SD) | % Cell Viability |
| Untreated Control | 0 | 1.25 ± 0.08 | 100% |
| FUdR | 0.1 | 1.12 ± 0.06 | 89.6% |
| FUdR | 1 | 0.85 ± 0.05 | 68.0% |
| FUdR | 10 | 0.42 ± 0.03 | 33.6% |
| FUdR | 100 | 0.15 ± 0.02 | 12.0% |
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of FUdR in culture medium. Remove the old medium from the wells and add 100 µL of the FUdR dilutions to the respective wells. Include untreated control wells with medium alone. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Mix gently by pipetting or shaking for 15 minutes. Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
MTT Assay Workflow for Cell Viability
Apoptosis Assay: Annexin V Staining
The Annexin V assay is a widely used method to detect apoptosis.[6] In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of dead cells, thus allowing for the differentiation between early apoptotic, late apoptotic/necrotic, and viable cells.[3]
Data Presentation:
| Treatment Group | FUdR Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| FUdR | 1 | 85.6 ± 3.5 | 10.1 ± 1.5 | 4.3 ± 1.1 |
| FUdR | 10 | 50.3 ± 4.2 | 35.8 ± 3.1 | 13.9 ± 2.5 |
| FUdR | 100 | 15.7 ± 2.8 | 60.2 ± 5.5 | 24.1 ± 3.9 |
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of FUdR as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Annexin V Apoptosis Assay Workflow
Cell Cycle Analysis: Propidium Iodide (PI) Staining
Cell cycle analysis using propidium iodide (PI) staining is a valuable technique to determine the effect of FUdR on cell cycle progression.[12] PI is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content in each cell.[12] By analyzing the distribution of DNA content in a cell population using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]
Data Presentation:
| Treatment Group | FUdR Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Untreated Control | 0 | 55.3 ± 3.1 | 28.9 ± 2.5 | 15.8 ± 1.9 |
| FUdR | 1 | 50.1 ± 2.8 | 38.2 ± 3.0 | 11.7 ± 1.5 |
| FUdR | 10 | 35.6 ± 3.3 | 55.4 ± 4.1 | 9.0 ± 1.2 |
| FUdR | 100 | 20.8 ± 2.5 | 68.7 ± 5.2 | 10.5 ± 1.8 |
Experimental Protocol:
-
Cell Seeding and Treatment: Culture and treat cells with FUdR as previously described.
-
Cell Harvesting: Collect cells by trypsinization, then centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[5]
-
Rehydration and Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.[12] Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Cell Cycle Analysis Workflow
Signaling Pathway of FUdR-Induced Apoptosis
The following diagram illustrates the key molecular events initiated by FUdR that lead to apoptosis.
FUdR-Induced Apoptotic Signaling Pathway
References
- 1. Effect of 5’-Fluoro-2’-Deoxycytidine and Sodium Butyrate on the Gene Expression of the Intrinsic Apoptotic Pathway, p21, p27, and p53 Genes Expression, Cell Viability, and Apoptosis in Human Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Compounds that reactivate p53 mutants in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 4. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The molecular mechanisms of this compound induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The effect of activation of wild-type p53 function on fluoropyrimidine-mediated radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymidylate synthase inhibition induces S-phase arrest, biphasic mitochondrial alterations and caspase-dependent apoptosis in leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of cell death induced by this compound (FUdR)--necrosis or apoptosis after treated with FUdR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Proteome and transcriptome analysis of cell death induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Fluoro-2'-deoxyuridine as a Tool for Studying DNA Repair Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Fluoro-2'-deoxyuridine (FdUrd, Floxuridine) is a powerful chemotherapeutic agent and a valuable tool for investigating the intricacies of DNA repair.[1][2][3] As a metabolite of the widely used drug 5-Fluorouracil (B62378) (5-FU), FdUrd's primary mechanism of action involves the inhibition of thymidylate synthase (TS).[2][4] This inhibition leads to a severe imbalance in the cellular deoxynucleotide (dNTP) pool, characterized by the depletion of thymidine (B127349) triphosphate (dTTP) and a corresponding accumulation of deoxyuridine triphosphate (dUTP).[1][4][5]
The skewed dNTP ratio forces DNA polymerases to misincorporate uracil (B121893) (U) and the FdUrd metabolite, 5-fluorodeoxyuridine triphosphate (FdUTP), into the genome during DNA replication.[3] This aberrant incorporation of uracil and 5-fluorouracil (5-FU) into DNA triggers a robust cellular DNA Damage Response (DDR), primarily engaging the Base Excision Repair (BER) and Mismatch Repair (MMR) pathways.[1][4][6][7] By inducing specific types of DNA lesions, FdUrd allows researchers to dissect the function, efficacy, and interplay of these critical repair pathways.
Furthermore, the reliance of cells on pathways like BER to manage FdUrd-induced damage opens avenues for exploring synthetic lethality.[8][9][10][11][12] For instance, combining FdUrd with inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in BER, has been shown to be remarkably effective in killing cancer cells.[1][4][13] This makes FdUrd an excellent instrument for identifying and validating novel therapeutic strategies that target DNA repair deficiencies in cancer.[14][15][16]
Mechanism of Action and DNA Repair Induction
FdUrd is metabolically activated through phosphorylation to 5-fluorodeoxyuridine monophosphate (FdUMP), which is a potent inhibitor of thymidylate synthase.[2][3] This enzymatic blockade is the central event that initiates a cascade of cytotoxic effects. The resulting depletion of dTTP and accumulation of dUTP leads to the incorporation of uracil into DNA. Additionally, FdUrd can be further phosphorylated to FdUTP, which is directly incorporated into DNA as 5-FU.[3]
The presence of these abnormal bases in the DNA helix is recognized by cellular repair machinery. The BER pathway, initiated by uracil-DNA glycosylase (UDG), is responsible for excising uracil from the DNA.[17][18] However, in the presence of FdUrd, the persistent dUTP pool leads to a futile cycle of uracil incorporation and excision, which can result in the accumulation of abasic sites and DNA strand breaks.[17][18] The MMR system, on the other hand, recognizes 5-FU when it is mispaired with guanine (B1146940) (FU:G), triggering a G2/M cell cycle arrest and, ultimately, cell death.[6][19][20]
Caption: FdUrd mechanism of action leading to DNA damage.
Key DNA Repair Pathways Studied with FdUrd
Base Excision Repair (BER)
The BER pathway is the primary defense against uracil in DNA. FdUrd treatment provides an excellent model to study the efficiency and coordination of BER enzymes.
-
Recognition and Excision: Uracil-DNA Glycosylase (specifically UNG2) recognizes and removes the uracil base.[3][17]
-
Incision: APE1 (Apurinic/apyrimidinic endonuclease 1) cleaves the phosphodiester backbone at the resulting abasic site.
-
Synthesis and Ligation: DNA Polymerase β inserts the correct nucleotide, and DNA Ligase seals the nick.
-
Role of PARP: PARP1/2 are crucial for efficient BER, acting as scaffolds to recruit other repair factors like XRCC1.[1][4] Inhibition of PARP disrupts this process, leading to the accumulation of repair intermediates and DNA strand breaks.[1][13]
Depletion of key BER proteins, such as XRCC1 or APE1, sensitizes cells to FdUrd, highlighting the critical role of this pathway in cell survival.[1][4]
Caption: FdUrd-induced futile cycle in Base Excision Repair.
Mismatch Repair (MMR)
The MMR pathway is crucial for correcting base mismatches that arise during DNA replication. FdUrd-induced 5-FU incorporation, particularly as a FU:G mispair, is a substrate for MMR.[6][19]
-
Mismatch Recognition: The MutSα (MSH2-MSH6) heterodimer recognizes the FU:G lesion.[6][19]
-
Recruitment and Excision: MutLα (MLH1-PMS2) is recruited, leading to the excision of the DNA strand containing the mismatch.
-
Resynthesis: DNA Polymerase δ fills the gap, and DNA Ligase I seals the nick.
Studies have shown that MMR-proficient cells are more sensitive to FdUrd than MMR-deficient cells.[6][21] This is because the MMR system's attempt to repair the FU:G lesions can lead to persistent signaling for cell cycle arrest and apoptosis, whereas MMR-deficient cells tolerate the damage and continue to proliferate.[20][21]
Quantitative Data Summary
The following tables summarize quantitative data from studies using FdUrd to investigate DNA repair.
Table 1: FdUrd Concentration and Effects on DNA Integrity and Cell Viability
| Cell Line | FdUrd Concentration | Treatment Duration | Observed Effect | Reference |
|---|---|---|---|---|
| HT29 (Human Colon) | 100 nM | 12 hours | Marked radiosensitization; decreased DNA DSB repair | [22] |
| HT29 (Human Colon) | 10-100 nM | 14 hours | Impaired sublethal damage repair; reduced rate of DSB repair | [23] |
| HT29 (Human Colon) | 100 nM | 24-72 hours | Induction of DNA fragments (50 kb - 5 Mb) | [24][25] |
| SW620 (Human Colon) | >100 nM | >24 hours | Required higher concentration/time for fragmentation vs. HT29 | [24][25] |
| HuTu80 (Human Colon) | 100 nM | Not specified | Induction of smaller DNA fragments (50-200 kb) | [24][25] |
| FM3A (Mouse Mammary) | 1 µM | 8-10 hours | dNTP pool imbalance; induction of DNA double-strand breaks |[5] |
Table 2: Sensitization to FdUrd by Depletion of DNA Repair Proteins
| Cell Line | Depleted Protein | Effect on FdUrd Sensitivity | Mechanism | Reference |
|---|---|---|---|---|
| Colon Cancer Cells | XRCC1, APE1 (BER) | Increased sensitivity | Disruption of Base Excision Repair | [1][4] |
| Ovarian/Colon Cells | UNG (BER) | Increased sensitivity | Persistence of 5-FU lesions in DNA | [3] |
| Ovarian Cancer Cells | XRCC1 (BER) | Increased sensitivity | Disruption of Base Excision Repair | [13] |
| Ovarian Cancer Cells | ATR, BRCA1, BRCA2, RAD51 (HR) | Increased sensitivity | Impaired Homologous Recombination repair of FdUrd-induced breaks | [13] |
| HCT116 (Colon) | MLH1 (MMR) | Decreased sensitivity (Tolerance) | Inability to signal G2/M arrest and apoptosis in response to FU:G mispairs | [21] |
| HEC59 (Endometrial) | MSH2 (MMR) | Decreased sensitivity (Tolerance) | Lack of recognition of FU:G mispairs |[6] |
Table 3: Synergistic Cytotoxicity of FdUrd with PARP Inhibitors
| Cell Line(s) | FdUrd | PARP Inhibitor | Fold Sensitization / Effect | Reference |
|---|---|---|---|---|
| MMR-proficient & deficient Colon Cancer | Not specified | AZD2281 (Olaparib) | Remarkable sensitization | [1][4] |
| MMR-proficient & deficient Colon Cancer | Not specified | ABT-888 (Veliparib) | Remarkable sensitization | [1][4] |
| OVCAR-8 (Ovarian) | IC50 values | ABT-888 (Veliparib) | Markedly sensitized cells to FdUrd |[13] |
Experimental Protocols
Protocol 1: General Cell Culture and FdUrd Treatment
This protocol provides a general framework. Specific concentrations and incubation times must be optimized for each cell line and experimental endpoint.
-
Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or flasks) to achieve 50-70% confluency at the time of treatment.
-
FdUrd Preparation: Prepare a stock solution of FdUrd (e.g., 10 mM in sterile DMSO or PBS). Store at -20°C. Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1 nM to 10 µM) immediately before use.
-
Treatment: Remove the old medium from the cells and replace it with the FdUrd-containing medium. For combination studies, add the second agent (e.g., PARP inhibitor) concurrently or sequentially as determined by the experimental design. Include appropriate vehicle controls (e.g., medium with DMSO).
-
Incubation: Incubate cells for the desired period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: After incubation, harvest cells for downstream applications such as viability assays, protein extraction for Western blotting, or fixation for immunofluorescence.
Protocol 2: Analysis of DNA Double-Strand Breaks by γH2AX Foci Formation
The phosphorylation of histone H2AX (γH2AX) is a sensitive marker for DNA double-strand breaks (DSBs).[26][27]
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 12- or 24-well plate. Allow them to adhere overnight, then treat with FdUrd as described in Protocol 1.
-
Fixation: After treatment, wash cells twice with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash three times with PBS. Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in 1% BSA/PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in 1% BSA/PBS for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash once with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Quantification: Visualize the slides using a fluorescence microscope. Capture images of multiple fields. Quantify the number of γH2AX foci per nucleus using imaging software (e.g., ImageJ). A cell is often considered positive if it has >5-10 foci.[28]
Caption: General workflow for studying FdUrd's effects.
Protocol 3: Assessment of Cell Viability by Clonogenic Survival Assay
This assay measures the ability of a single cell to grow into a colony, assessing long-term cytotoxicity.
-
Cell Seeding and Treatment: Seed a known number of cells (e.g., 200-1000 cells per well, optimized for your cell line's plating efficiency) in 6-well plates. Allow cells to adhere for 24 hours.
-
Treatment: Treat cells with a range of FdUrd concentrations for a defined period (e.g., 24 hours).
-
Recovery: After treatment, remove the drug-containing medium, wash with PBS, and add fresh, drug-free medium.
-
Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixation and Staining: When colonies are visible ( >50 cells), remove the medium, wash with PBS, and fix the colonies with a methanol (B129727)/acetic acid solution (3:1) for 5 minutes. Stain with 0.5% crystal violet in methanol for 15 minutes.
-
Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies in each well.
-
Calculation: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment:
-
PE = (Number of colonies counted in control / Number of cells seeded) x 100
-
SF = (Number of colonies counted in treatment) / (Number of cells seeded x (PE / 100))
-
Protocol 4: siRNA-mediated Knockdown of DNA Repair Genes
This protocol allows for the transient depletion of a target protein to assess its role in the FdUrd response.
-
Cell Seeding: Seed cells in 6-well plates to be 30-50% confluent at the time of transfection.
-
Transfection Reagent Preparation: In separate tubes, dilute the siRNA (targeting your gene of interest or a non-targeting control) and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow complexes to form.
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells.
-
Incubation: Incubate the cells for 24-72 hours to allow for target protein depletion. The optimal time should be determined by Western blot.
-
FdUrd Treatment and Analysis: After confirming knockdown, re-plate the cells for downstream experiments (e.g., clonogenic assay, γH2AX staining) and treat with FdUrd as described in previous protocols. Compare the results from cells with the target gene knockdown to the non-targeting control to determine the protein's role in the FdUrd response.
References
- 1. Checkpoint Signaling, Base Excision Repair, and PARP Promote Survival of Colon Cancer Cells Treated with 5-Fluorodeoxyuridine but Not 5-Fluorouracil | PLOS One [journals.plos.org]
- 2. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 3. Genomically Incorporated 5-Fluorouracil that Escapes UNG-Initiated Base Excision Repair Blocks DNA Replication and Activates Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Checkpoint Signaling, Base Excision Repair, and PARP Promote Survival of Colon Cancer Cells Treated with 5-Fluorodeoxyuridine but Not 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deoxyribonucleoside triphosphate imbalance. 5-Fluorodeoxyuridine-induced DNA double strand breaks in mouse FM3A cells and the mechanism of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA mismatch repair-dependent response to fluoropyrimidine-generated damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacr.org [aacr.org]
- 9. youtube.com [youtube.com]
- 10. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PARP inhibitors: Synthetic lethality in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancerdata.ucd.ie [cancerdata.ucd.ie]
- 13. Identification of DNA Repair Pathways That Affect the Survival of Ovarian Cancer Cells Treated with a Poly(ADP-Ribose) Polymerase Inhibitor in a Novel Drug Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]
- 15. DNA repair targeted therapy: the past or future of cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Advances of DNA Damage Repair-Related Drugs and Combination With Immunotherapy in Tumor Treatment [frontiersin.org]
- 17. Fluorodeoxyuridine modulates cellular expression of the DNA base excision repair enzyme uracil-DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 20. The mismatch repair-mediated cell cycle checkpoint response to fluorodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Fluorodeoxyuridine-induced radiosensitization and inhibition of DNA double strand break repair in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The effect of fluorodeoxyuridine on sublethal damage repair in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Variations in patterns of DNA damage induced in human colorectal tumor cells by 5-fluorodeoxyuridine: implications for mechanisms of resistance and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Variations in patterns of DNA damage induced in human colorectal tumor cells by 5-fluorodeoxyuridine: implications for mechanisms of resistance and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 28. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Resistance to 5-Fluoro-2'-deoxyuridine (FUdR) in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving 5-Fluoro-2'-deoxyuridine (FUdR) resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cell line is showing increased resistance to FUdR. What are the common underlying mechanisms?
A1: Resistance to FUdR is a multifaceted issue that can arise from various molecular and cellular alterations. The primary mechanisms include:
-
Alterations in Drug Metabolism and Transport: Changes in the expression or activity of enzymes involved in FUdR activation or catabolism are a primary cause of resistance. This can involve decreased activity of enzymes like thymidine (B127349) kinase, which is necessary to convert FUdR to its active form, or increased activity of catabolizing enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD).[1][2][3] Additionally, increased expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of FUdR.[4][5]
-
Target Enzyme Modifications: The primary target of FUdR's active metabolite, This compound-5'-monophosphate (B95003) (FdUMP), is thymidylate synthase (TS).[3] Overexpression or mutations in the TYMS gene, which encodes for TS, can lead to reduced drug efficacy.[1][2][3]
-
Defects in Apoptosis and Cell Cycle Regulation: Resistant cells often exhibit an impaired apoptotic response. This can be due to the upregulation of anti-apoptotic proteins (e.g., Bcl-2, XIAP) and downregulation of pro-apoptotic proteins (e.g., BAX).[1][2] Furthermore, alterations in cell cycle checkpoints can allow cells to bypass the DNA damage induced by FUdR, leading to survival.[1][2][6]
-
Activation of Pro-Survival Signaling Pathways: The activation of signaling pathways such as PI3K/AKT, MAPK, and NF-κB can promote cell survival, proliferation, and resistance to FUdR-induced cytotoxicity.[1][2][7]
-
Epithelial-to-Mesenchymal Transition (EMT): The acquisition of a mesenchymal phenotype has been linked to drug resistance. EMT can confer stem-cell-like properties, making the cells inherently more resistant to chemotherapy.[1][2]
Q2: I am starting a new project with a cell line reported to be sensitive to FUdR, but my initial experiments show high resistance. What should I check first?
A2: If you are observing unexpected resistance in a supposedly sensitive cell line, consider these initial troubleshooting steps:
-
Cell Line Authentication: Verify the identity of your cell line using Short Tandem Repeat (STR) profiling to ensure you are working with the correct cells and that there has been no cross-contamination.
-
Mycoplasma Contamination: Mycoplasma infection is a common issue in cell culture that can significantly alter cellular responses to drugs, including inducing resistance to FUdR.[8] Regularly test your cultures for mycoplasma contamination using a reliable method (e.g., PCR-based assay).
-
Re-evaluate IC50: Perform a new dose-response curve to determine the half-maximal inhibitory concentration (IC50) of FUdR for your specific cell line stock and culture conditions. A significant increase in the IC50 value compared to published data is a strong indicator of an issue.
-
Drug Integrity: Ensure that your FUdR stock solution is stored correctly and has not degraded. It is advisable to prepare fresh solutions from a reliable source.
-
Culture Conditions: Confirm that your cell culture conditions (media, supplements, CO2 levels, temperature, and humidity) are consistent and optimal for the specific cell line.
Troubleshooting Guides
Issue 1: My cell line has gradually developed resistance to FUdR over several passages.
This guide provides a systematic approach to investigate and characterize acquired resistance to FUdR.
Step 1: Confirm and Quantify Resistance
-
Experiment: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to compare the dose-response of your current cell line to that of an earlier, sensitive passage (if available) and the parental cell line.
-
Data Presentation:
| Cell Line | Passage Number | FUdR IC50 (µM) | Fold Resistance |
| Parental | - | 1.5 | 1 |
| Resistant | P+10 | 15.2 | 10.1 |
| Resistant | P+20 | 48.7 | 32.5 |
-
Interpretation: A progressive increase in the IC50 value confirms the development of acquired resistance.
Step 2: Investigate Mechanisms of Resistance
The following diagram outlines a general workflow for investigating the potential mechanisms of acquired FUdR resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening of differentially expressed genes in 5-fluorouracil-resistant human gastrointestinal tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular determinants of response to 5-fluorouracil-based chemotherapy in colorectal cancer: The undisputable role of micro-ribonucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance of Colorectal Cancer Cells to 5-FUdR and 5-FU Caused by Mycoplasma Infection | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: Overcoming 5-Fluoro-2'-deoxyuridine (FUdR) Off-Target Effects on Mitochondria
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of 5-Fluoro-2'-deoxyuridine (FUdR) on mitochondria.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of FUdR and how does it lead to off-target mitochondrial effects?
A1: FUdR's primary mechanism is the inhibition of thymidylate synthase, a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1][2] By depleting the dTMP pool, FUdR halts DNA replication, which is its intended on-target effect for cancer chemotherapy and for sterilizing organisms like C. elegans in aging studies.[1][3]
The off-target effects on mitochondria arise because mitochondrial DNA (mtDNA) replicates independently of the cell cycle.[3] Inhibition of thymidylate synthase can also deplete the mitochondrial pool of dTTP, thereby hindering mtDNA replication.[3] This can lead to a reduction in mtDNA copy number and subsequent mitochondrial dysfunction.[3] Additionally, FUdR metabolites can be misincorporated into RNA, further contributing to cellular toxicity.[1][3]
Q2: What are the most common off-target effects of FUdR on mitochondria observed in experiments?
A2: The most frequently reported off-target effects include:
-
Reduction in mitochondrial DNA (mtDNA) copy number: Studies in both C. elegans and human cell lines have shown that FUdR treatment can decrease the amount of mtDNA.[4]
-
Alterations in cellular energy levels: Changes in steady-state ATP levels have been observed, although this effect can be dependent on the FUdR concentration, duration of treatment, and the experimental model.[4]
-
Induction of apoptosis: FUdR can trigger programmed cell death through the mitochondrial (intrinsic) pathway, which involves changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[5][6]
-
Changes in nuclear DNA (nucDNA) copy number: In some models like C. elegans, FUdR has also been shown to reduce the number of nuclear DNA copies.[4]
Q3: I am observing unexpected changes in the lifespan of my C. elegans after FUdR treatment. Could this be related to mitochondrial effects?
A3: Yes, it is possible. The impact of FUdR on C. elegans lifespan can be complex and concentration-dependent. For instance, low concentrations (e.g., 25 µM) have been reported to slightly increase lifespan, while higher concentrations (e.g., 400 µM) can significantly reduce it.[4] These effects may be linked to FUdR's influence on mitochondrial function, as mitochondria play a crucial role in aging and longevity. Alterations in mtDNA copy number and cellular metabolism induced by FUdR can confound the results of aging studies.
Q4: Are there alternatives to FUdR for sterilizing C. elegans in lifespan assays that have fewer mitochondrial off-target effects?
A4: Yes, the auxin-inducible degradation (AID) system is a recommended alternative. This genetic method allows for the controlled induction of sterility without the mitochondrial toxicity associated with FUdR. Studies have shown that using an auxin-inducible strain, such as PX627, provides a better option for maintaining the physiological conditions of the mitochondria during aging studies.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected changes in mtDNA copy number after FUdR treatment.
| Possible Cause | Troubleshooting Step |
| FUdR concentration and treatment duration | Optimize the concentration and duration of FUdR treatment. The effects on mtDNA can be dose- and time-dependent.[4] Start with a dose-response experiment to determine the optimal concentration for your specific cell type or organism. |
| Cell type or organism variability | Be aware that different cell lines and organisms may have varying sensitivities to FUdR. The impact on mtDNA replication can differ based on factors like the efficiency of drug metabolism and the baseline rate of mtDNA turnover. |
| Experimental artifacts in DNA quantification | Ensure your DNA extraction and quantification methods are robust. Use a reliable method like qPCR or droplet digital PCR (ddPCR) for accurate mtDNA copy number assessment. Include appropriate nuclear gene controls for normalization. |
Issue 2: Variable ATP level measurements in FUdR-treated samples.
| Possible Cause | Troubleshooting Step |
| Assay sensitivity and normalization | Use a highly sensitive ATP detection kit, such as a luciferase-based assay. Ensure proper normalization of ATP levels, for example, to total protein concentration or cell number, to account for any changes in cell proliferation or size induced by FUdR. |
| Timing of measurement | The effect of FUdR on ATP levels can be dynamic. Perform a time-course experiment to identify the optimal time point for measuring changes in ATP after FUdR treatment. |
| Metabolic state of cells | The baseline metabolic state of your cells can influence their response to FUdR. Ensure consistent cell culture conditions and passage numbers to minimize variability. |
Issue 3: Difficulty in assessing mitochondrial morphology changes with FUdR.
| Possible Cause | Troubleshooting Step | | Subtle morphological changes | In some models like C. elegans, FUdR may not induce significant changes in mitochondrial morphology.[4] Consider using high-resolution imaging techniques like confocal microscopy and quantitative image analysis software to detect subtle alterations in mitochondrial network structure. | | Inappropriate fluorescent probes | Use mitochondria-specific fluorescent dyes or fluorescently-tagged mitochondrial proteins that are stable and provide a strong signal. Ensure the chosen probe does not have its own toxic effects on mitochondria. | | Focus on other mitochondrial health parameters | If morphological changes are not apparent, focus on other indicators of mitochondrial dysfunction, such as mitochondrial membrane potential, reactive oxygen species (ROS) production, or oxygen consumption rate (OCR). |
Quantitative Data Summary
Table 1: Effect of FUdR on Mitochondrial and Nuclear DNA Copy Number in C. elegans (glp-1(q244) mutants)
| FUdR Concentration | Day of Adulthood | Change in mtDNA Copy Number (per worm) | Change in nucDNA Copy Number (per worm) | mtDNA/nucDNA Ratio |
| 25 µM | 4 | Decreased | Decreased | No significant change |
| 8 | Decreased | Decreased | No significant change | |
| 12 | Decreased | Decreased | No significant change | |
| 400 µM | 4 | Decreased | Decreased | No significant change |
| 8 | Decreased | Decreased | No significant change | |
| 12 | Decreased | Decreased | No significant change |
Data summarized from studies on the effects of FUdR in C. elegans.[4]
Table 2: Effect of FUdR on the Lifespan of C. elegans (glp-1(q224) mutants)
| FUdR Concentration | Mean Lifespan Change | Statistical Significance |
| 25 µM | ~1 day increase | p < 0.05 |
| 400 µM | ~6 day decrease | p < 0.0001 |
Data summarized from lifespan assays in C. elegans.
Experimental Protocols
1. Quantification of mtDNA Copy Number by qPCR
This protocol provides a method for determining the relative mtDNA copy number in cells or tissues treated with FUdR.
-
DNA Extraction: Isolate total DNA from control and FUdR-treated samples using a standard DNA extraction kit.
-
Primer Design: Design or obtain validated qPCR primers for a mitochondrial gene (e.g., MT-CO1) and a single-copy nuclear gene (e.g., B2M).
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or probe-based master mix. Include a no-template control and a standard curve if absolute quantification is desired.
-
Data Analysis: Calculate the Ct values for the mitochondrial and nuclear genes. The relative mtDNA copy number can be calculated using the ΔΔCt method, where the mtDNA signal is normalized to the nuclear DNA signal.
2. Measurement of Cellular ATP Levels
This protocol describes a luciferase-based assay for quantifying ATP levels.
-
Sample Preparation: Lyse control and FUdR-treated cells in a buffer that inactivates ATPases.
-
ATP Assay: Use a commercial ATP detection kit that utilizes the luciferin-luciferase reaction. Add the luciferase reagent to the cell lysates.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer. The light output is proportional to the ATP concentration.
-
Normalization: Normalize the ATP levels to the total protein concentration of the cell lysate or to the cell count.
3. Assessment of Mitochondrial Morphology
This protocol outlines a method for visualizing and quantifying mitochondrial morphology.
-
Mitochondrial Staining: Stain live cells with a mitochondria-specific fluorescent dye (e.g., MitoTracker Red CMXRos) or transfect cells with a plasmid encoding a fluorescently-tagged mitochondrial protein (e.g., mito-GFP).
-
Confocal Microscopy: Acquire z-stack images of the stained mitochondria using a confocal microscope.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji with mitochondrial analysis plugins) to quantify mitochondrial parameters such as aspect ratio, form factor, and network branching.
Visualizations
Caption: FUdR's mechanism of action leading to mitochondrial dysfunction.
Caption: FUdR-induced mitochondrial apoptosis pathway.
Caption: Experimental workflow for assessing FUdR's mitochondrial effects.
References
- 1. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 2. Molecularly Evolved Thymidylate Synthase Inhibits 5-Fluorodeoxyuridine Toxicity in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 5’-Fluoro-2-deoxyuridine on Mitochondrial Biology in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 5'-fluoro-2-deoxyuridine on mitochondrial biology in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thymidylate synthase inhibition induces S-phase arrest, biphasic mitochondrial alterations and caspase-dependent apoptosis in leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of cell death induced by this compound (FUdR)--necrosis or apoptosis after treated with FUdR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-Fluoro-2'-deoxyuridine (FUdR) Treatment
Welcome to the technical support center for 5-Fluoro-2'-deoxyuridine (FUdR) applications. This resource is designed for researchers, scientists, and drug development professionals to help optimize experimental protocols and troubleshoot common issues encountered during the use of FUdR.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of FUdR?
This compound (FUdR) is a pyrimidine (B1678525) analog and a potent chemotherapeutic agent. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the DNA synthesis pathway.[1] Once inside a cell, FUdR is converted to this compound monophosphate (FdUMP). FdUMP then forms a stable complex with thymidylate synthase, blocking the synthesis of thymidine (B127349), an essential precursor for DNA replication. This leads to an imbalance in deoxynucleotide pools, subsequent halting of DNA synthesis, and ultimately induces cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1]
Q2: How does treatment duration typically affect the efficacy of FUdR?
The duration of FUdR exposure is a critical parameter for its cytotoxic effect. Due to its mechanism of action targeting DNA synthesis, longer exposure times generally lead to greater efficacy. For instance, in studies with primary-cultured colon carcinomas, increasing the exposure time to FUdR from 3 to 7 days approximately doubled the magnitude of the response.[2] However, the optimal duration is highly dependent on the cell type, FUdR concentration, and the specific experimental goals. Short-term, high-concentration treatments may induce a rapid but potentially reversible cell cycle arrest, whereas longer-term, lower-concentration treatments can lead to irreversible apoptosis.[3]
Q3: What are the expected effects of FUdR on the cell cycle?
FUdR treatment typically leads to an arrest in the S-phase of the cell cycle.[4] This is a direct consequence of the inhibition of thymidylate synthase, which depletes the thymidine necessary for DNA replication during the S-phase. Flow cytometry analysis of FUdR-treated cells will characteristically show an accumulation of cells in the S-phase, with a corresponding decrease in the G1 and G2/M populations.[5] The extent and duration of this S-phase arrest are dependent on both the concentration of FUdR used and the length of the treatment.
Q4: Can FUdR induce different types of cell death?
Yes, FUdR can induce both apoptosis and necrosis. The specific cell death modality can depend on the cell line and the intensity of the intracellular signals generated by the treatment.[1][6] In some cell lines, FUdR treatment leads to classic apoptotic features such as DNA fragmentation into oligonucleosomal-sized pieces and the release of cytochrome c from mitochondria.[1] In other cellular contexts, a more necrotic phenotype might be observed.[1][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during FUdR experiments.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Cytotoxicity Observed | 1. Suboptimal Treatment Duration: The exposure time may be too short for the FUdR concentration used. | 1a. Increase Exposure Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line and FUdR concentration.[2] 1b. Optimize Concentration: Perform a dose-response experiment to ensure you are using an effective concentration of FUdR. |
| 2. Cell Line Resistance: The target cells may have intrinsic or acquired resistance to FUdR. | 2a. Verify Cell Line Sensitivity: Check the literature for reported IC50 values for your cell line. If possible, use a sensitive positive control cell line in parallel. 2b. Consider Combination Therapy: The efficacy of FUdR can be enhanced by co-treatment with agents like leucovorin, which stabilizes the FdUMP-thymidylate synthase complex.[7] | |
| 3. Reagent Instability: The FUdR stock solution may have degraded. | 3a. Prepare Fresh Stock: Prepare a fresh stock solution of FUdR in an appropriate solvent (e.g., DMSO or water) and store it in aliquots at -20°C or -80°C, protected from light. | |
| Inconsistent Results Between Experiments | 1. Variability in Cell Health and Confluency: Differences in cell confluency or passage number can affect their metabolic state and sensitivity to FUdR. | 1a. Standardize Seeding Density: Use a consistent seeding density to ensure that cells are in the logarithmic growth phase and at a similar confluency (e.g., 80-90%) at the start of each experiment.[8] 1b. Use Low-Passage Cells: Use cells with a consistent and low passage number to avoid issues related to genetic drift and altered drug sensitivity. |
| 2. Pipetting Inaccuracies: Inconsistent pipetting of FUdR or cells can lead to variability. | 2a. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2b. Use Master Mixes: Prepare master mixes of media containing FUdR to add to the wells, ensuring a consistent final concentration across replicates. | |
| High Toxicity in Control (Untreated) Cells | 1. Solvent Toxicity: The solvent used to dissolve FUdR (e.g., DMSO) may be toxic to the cells at the concentration used. | 1a. Perform Solvent Control: Include a vehicle control group in your experiment that is treated with the same concentration of the solvent as the highest FUdR dose. 1b. Minimize Solvent Concentration: Aim for a final solvent concentration of less than 0.1% in your culture medium. |
| 2. Poor Cell Culture Conditions: Suboptimal culture conditions can stress the cells, making them more susceptible to any treatment. | 2a. Check Culture Medium and Supplements: Ensure the medium, serum, and any supplements have not expired and have been stored correctly.[9] 2b. Monitor Incubator Conditions: Regularly check and maintain the incubator's temperature, CO2 levels, and humidity.[9] | |
| Unexpected Cell Cycle Profile | 1. Timing of Analysis: The time point of analysis may be too early or too late to observe the peak effect on the cell cycle. | 1a. Perform a Time-Course Analysis: Analyze the cell cycle at multiple time points after FUdR addition (e.g., 12, 24, 48 hours) to capture the kinetics of the cell cycle arrest. |
| 2. Cell Synchronization Issues: If using synchronized cells, the synchronization protocol may not have been effective. | 2a. Verify Synchronization: Assess the cell cycle profile of your synchronized population before adding FUdR to confirm the effectiveness of the synchronization method. |
Data Presentation
Table 1: Time-Dependent Effect of FUdR on Cell Viability in HCT116 Cells
| Treatment Duration | FUdR Concentration (µM) | Cell Viability (%) |
| 24h | 10 | ~80% |
| 48h | 10 | ~50% |
| 72h | 10 | ~30% |
| Data is illustrative and compiled from trends observed in the literature. Actual results will vary depending on experimental conditions. |
Table 2: Effect of FUdR Treatment Duration on Apoptosis in HCT116 Cells
| Treatment Duration | FUdR Concentration (µM) | Apoptotic Cells (%) |
| 24h | 5 | ~15% |
| 48h | 5 | ~35% |
| 72h | 5 | ~60% |
| Data is illustrative and compiled from trends observed in the literature. Actual results will vary depending on experimental conditions. |
Experimental Protocols
Protocol 1: Determining Optimal FUdR Treatment Duration using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells of interest (e.g., HeLa, MCF-7, HCT116) in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
FUdR Preparation: Prepare a series of dilutions of FUdR in your complete cell culture medium from a concentrated stock solution.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of FUdR. Include a vehicle control (medium with the same concentration of solvent used for the FUdR stock).
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
MTT Assay:
-
At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the untreated control. Plot the results to determine the time- and dose-dependent effects of FUdR.
Protocol 2: Assessing Time-Dependent Apoptosis using Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of FUdR for various time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: At each time point, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the time-dependent increase in apoptosis following FUdR treatment.
Mandatory Visualizations
Caption: Mechanism of action of this compound (FUdR).
Caption: Experimental workflow for optimizing FUdR treatment duration.
References
- 1. Mechanisms of cell death induced by this compound (FUdR)--necrosis or apoptosis after treated with FUdR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of FUdR on primary-cultured colon carcinomas metastatic to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The balance between cell cycle arrest and cell proliferation: control by the extracellular matrix and by contact inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Strategy Targeting Cell Death Regulators: Switching the Mechanism of Anticancer Floxuridine-Induced Cell Death from Necrosis to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Expert Insights | HeLa - Gene-editing Cell for Beginners | Ubigene [ubigene.us]
- 9. adl.usm.my [adl.usm.my]
5-Fluoro-2'-deoxyuridine (FUdR) Experiment Troubleshooting Center
Welcome to the technical support center for 5-Fluoro-2'-deoxyuridine (FUdR) experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered when using FUdR.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of FUdR?
This compound (FUdR) is a pyrimidine (B1678525) analog that primarily acts as an inhibitor of DNA synthesis.[1] After cellular uptake, FUdR is phosphorylated to its active form, this compound monophosphate (FdUMP). FdUMP forms a stable complex with thymidylate synthase (TS), an essential enzyme for the synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.[2][3] Inhibition of TS leads to a depletion of dTTP and an imbalance in deoxynucleotide pools, ultimately causing cell cycle arrest and apoptosis.[4][5] FUdR can also be incorporated into DNA and RNA, contributing to its cytotoxic effects.[1][6]
Q2: How should I prepare and store FUdR stock solutions?
FUdR is soluble in water (up to 50 mg/mL) and DMSO (up to 49 mg/mL). For most cell culture experiments, a stock solution of 10-100 mM in sterile water or DMSO is recommended. To prepare a stock solution, dissolve the FUdR powder in the appropriate solvent and filter-sterilize. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Reconstituted stock solutions are stable for up to one week when stored at 4°C.[7] For longer-term storage, it is recommended to store aliquots at -20°C.
Troubleshooting Guides
Here we address specific issues you might be encountering in your FUdR experiments in a question-and-answer format.
Problem 1: I am not observing any effect of FUdR on my cells.
Q: I've treated my cells with FUdR, but I don't see any changes in cell viability or proliferation. What could be the reason?
A: Several factors could contribute to a lack of response to FUdR. Here's a step-by-step guide to troubleshoot this issue:
-
Verify FUdR Concentration: The effective concentration of FUdR can vary significantly between cell types and experimental systems.[8] Consult the literature for concentrations used in similar models. If no reference is available, perform a dose-response experiment to determine the optimal concentration.
Model System Typical FUdR Concentration Range Application Reference Human T-lymphoblastoid CCRF-CEM cells 0.5 µM (IC50) Growth Inhibition [9] Human Pancreatic Cancer Cell Lines 30-210 µM (IC50) Growth Inhibition [8] Murine Tumor Cell Lines 5-32 µM (IC50) Growth Inhibition [8] Primary Rat DRG Neurons 20 µM Elimination of non-neuronal cells [10] C. elegans 50-100 µg/mL (approx. 200-400 µM) Inhibition of progeny production [11] -
Check FUdR Integrity and Activity:
-
Improper Storage: Ensure your FUdR stock solution has been stored correctly at -20°C in aliquots to prevent degradation from multiple freeze-thaw cycles. Reconstituted solutions are stable for about a week at 4°C.[7]
-
Chemical Inactivation: While FUdR is generally stable, its stability in solution can be pH-dependent.[12][13] Ensure your culture medium pH is within the physiological range.
-
-
Assess Cellular Uptake: FUdR requires transport into the cell to be effective. Reduced uptake can lead to a lack of activity.[14]
-
Transport Mechanisms: FUdR uptake is mediated by nucleoside transporters.[15] Expression levels of these transporters can vary between cell lines.
-
-
Consider Cell Line-Specific Resistance:
-
Thymidine (B127349) Kinase Deficiency: Cells can develop resistance to FUdR through the downregulation or mutation of thymidine kinase, the enzyme responsible for phosphorylating FUdR to its active form, FdUMP.[16]
-
Increased Thymidylate Synthase Levels: Overexpression of the target enzyme, thymidylate synthase, can also confer resistance.[16]
-
-
Experimental Design and Controls:
-
Positive Control: Include a positive control compound known to induce cell death in your cell line to ensure the assay itself is working correctly.
-
Vehicle Control: Always include a vehicle control (e.g., water or DMSO) to account for any effects of the solvent on your cells.
-
Problem 2: I am observing high variability in my experimental results.
Q: My results with FUdR are inconsistent between experiments. What could be causing this variability?
A: Inconsistent results are a common challenge in cell-based assays. Here are some potential sources of variability and how to address them:
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Density: Ensure you are seeding the same number of cells for each experiment, as cell density can influence drug sensitivity.
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism and drug response. Regularly test your cell lines for mycoplasma contamination.
-
-
FUdR Preparation and Handling:
-
Inaccurate Pipetting: Use calibrated pipettes for preparing dilutions to ensure accurate and consistent drug concentrations.
-
Incomplete Dissolution: Ensure the FUdR is completely dissolved in the solvent before adding it to the culture medium.
-
-
Assay-Specific Issues:
-
Incubation Time: The duration of FUdR exposure can significantly impact the outcome.[17] Use a consistent incubation time for all experiments.
-
Assay Interference: Some assay reagents can interact with the compound being tested. Run a cell-free control with FUdR and the assay reagent to check for any direct interaction.[18]
-
Problem 3: I suspect my cells have become resistant to FUdR.
Q: My cells were initially sensitive to FUdR, but now they seem to be resistant. How can I confirm and investigate this?
A: Acquired resistance to FUdR is a known phenomenon.[16] Here's how you can approach this issue:
-
Confirm Resistance:
-
Dose-Response Shift: Perform a dose-response curve with your current cells and compare it to the initial dose-response curve or to a sensitive parental cell line. A rightward shift in the IC50 value indicates a decrease in sensitivity.
-
-
Investigate Mechanisms of Resistance:
-
Thymidine Kinase Activity: Measure the activity of thymidine kinase in your resistant cells compared to the sensitive parental line. A decrease in activity could explain the resistance.[16]
-
Thymidylate Synthase Expression: Use western blotting or qPCR to assess the expression level of thymidylate synthase. Overexpression is a common mechanism of resistance.[16]
-
Cellular Uptake Assay: Use radiolabeled FUdR or a fluorescent analog to measure its uptake in resistant versus sensitive cells.[19]
-
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
FUdR Treatment: Prepare serial dilutions of FUdR in culture medium. Remove the old medium from the cells and add the FUdR-containing medium. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
References
- 1. oncolink.org [oncolink.org]
- 2. Systems pharmacology assessment of the 5-fluorouracil pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Effect of this compound on deoxyribonucleotide pools in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic enhancement of 5-fluorouracil cytotoxicity by deoxyuridine analogs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. REV3 promotes cellular tolerance to 5-fluorodeoxyuridine by activating translesion DNA synthesis and intra-S checkpoint | PLOS Genetics [journals.plos.org]
- 7. 5-Fluoro-2ʹ-deoxyuridine - CAS 50-91-9 - Calbiochem | 343333 [merckmillipore.com]
- 8. Comparison of 5-fluorouracil and this compound as an effector in radiation-activated prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Study Glial Cell Heterogeneity Influence on Axon Growth Using a New Coculture Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FUdR causes a twofold increase in the lifespan of the mitochondrial mutant gas-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Transport limits cellular entry of hepatic arterially injected 5-[18F]fluoro-2'-deoxyuridine in human intrahepatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evolved bacterial resistance against fluoropyrimidines can lower chemotherapy impact in the Caenorhabditis elegans host - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of resistance to fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of FUdR on primary-cultured colon carcinomas metastatic to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Fluorodeoxyuridine uptake by human colorectal hepatic metastases after hepatic artery infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the solubility of 5-Fluoro-2'-deoxyuridine for experiments
Welcome to the technical support center for 5-Fluoro-2'-deoxyuridine (FUDR). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of FUDR, with a primary focus on improving its solubility and ensuring solution stability.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of FU-DR solutions.
Problem 1: FUDR powder is not dissolving in aqueous solutions.
-
Possible Cause: The concentration of FUDR may be exceeding its aqueous solubility limit.
-
Solution:
-
Ensure you are not exceeding the known solubility of FUDR in water, which is approximately 50 mg/mL.[1]
-
Try gentle warming of the solution. However, be cautious as excessive heat can degrade the compound.
-
If a higher concentration is required, consider using a different solvent system as detailed in the protocols below.
-
Problem 2: Precipitation is observed after adding FUDR stock solution to cell culture media.
-
Possible Cause 1: "Solvent shock". This can happen when a concentrated stock solution (e.g., in DMSO) is rapidly diluted into an aqueous environment like cell culture media, where FUDR has lower solubility.[2]
-
Solution 1:
-
Possible Cause 2: Final concentration exceeds solubility in media. The final concentration of FUDR in the cell culture medium may be too high.
-
Solution 2:
-
Determine the maximum soluble concentration of FUDR in your specific cell culture medium by performing a solubility test.
-
Keep the final concentration of any organic solvent (like DMSO) in the culture medium low, typically below 0.5%, as higher concentrations can be toxic to cells and affect compound solubility.[2][4]
-
-
Possible Cause 3: Temperature fluctuations. The solubility of FUDR can decrease at lower temperatures.
-
Solution 3:
Problem 3: The prepared FUDR solution appears cloudy or contains particulates.
-
Possible Cause: The FUDR may not be fully dissolved, or some precipitation may have occurred.
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing FUDR stock solutions?
A1: For high-concentration stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is a good choice, with a solubility of approximately 10 mg/mL.[7] For direct use in many biological assays, FUDR is also soluble in water at up to 50 mg/mL.
Q2: How should I store FUDR powder and its stock solutions?
A2:
-
Powder: FUDR powder should be stored at room temperature.[8]
-
Aqueous Solutions: A sterile 2% solution in water is stable for up to 2 weeks when stored at 2-8°C and protected from light.[1] It is generally recommended to prepare fresh aqueous solutions for each experiment.[7]
-
DMSO Stock Solutions: For long-term storage, it is recommended to store DMSO stock solutions at -20°C.[9] To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[6]
Q3: Can I sterilize my FUDR solution by autoclaving?
A3: No, autoclaving is not recommended as the high temperatures can lead to the degradation of the compound. Filter sterilization using a 0.22 µm filter is the preferred method for aqueous solutions.[5]
Q4: What is the mechanism of action of FUDR?
A4: FUDR is an antimetabolite. It is converted in vivo to this compound monophosphate (FdUMP), which inhibits thymidylate synthase. This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA. By inhibiting this enzyme, FUDR disrupts DNA synthesis and repair, leading to cell death.[8][10]
Data Presentation
Table 1: Solubility of this compound (FUDR)
| Solvent | Solubility | Reference |
| Water | ~50 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [7][11] |
| Dimethylformamide (DMF) | ~16 mg/mL | [7][11] |
| PBS (pH 7.2) | ~5 mg/mL | [7][11] |
| Alcohol | Soluble | [10][12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM FUDR Stock Solution in DMSO
Materials:
-
This compound (FUDR) powder (MW: 246.19 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh FUDR: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 2.46 mg of FUDR powder.
-
Add Solvent: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the tube containing the FUDR powder.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of a 1 mg/mL FUDR Solution in Water
Materials:
-
This compound (FUDR) powder
-
Sterile, nuclease-free water
-
Sterile conical tube
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Weigh FUDR: Weigh out the desired amount of FUDR powder into a sterile conical tube. For a 1 mg/mL solution, weigh 1 mg of FUDR for every 1 mL of water.
-
Add Water: Add the appropriate volume of sterile, nuclease-free water to the conical tube.
-
Dissolve: Vortex the solution until the FUDR is completely dissolved. Gentle warming can be applied if necessary.
-
Sterilization: Filter the solution through a 0.22 µm syringe filter to sterilize it and remove any undissolved particulates.
-
Storage: Store the solution at 2-8°C and protect it from light. Use within two weeks.[1]
Visualizations
Caption: Mechanism of action of this compound (FUDR).
Caption: Recommended workflow for preparing FUDR solutions for experiments.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. rpicorp.com [rpicorp.com]
- 9. This compound [myskinrecipes.com]
- 10. 2'-Deoxy-5-fluorouridine | 50-91-9 | TCI AMERICA [tcichemicals.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Thermo Scientific Chemicals (+)-5-Fluoro-2'-deoxyuridine, 99+% 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
adjusting 5-Fluoro-2'-deoxyuridine dosage to prevent cell death
Welcome to the technical support center for 5-Fluoro-2'-deoxyuridine (FUdR). This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and prevent unintended cell death.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (FUdR) and how does it work?
A1: this compound (FUdR) is a chemotherapeutic agent and a powerful research tool used to inhibit DNA synthesis.[1] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme required for the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][2][3][4]
Once inside a cell, FUdR is phosphorylated to 5-fluorodeoxyuridine monophosphate (FdUMP).[1] FdUMP binds to and inhibits thymidylate synthase, leading to a depletion of the dTMP pool.[1][3] This depletion causes an imbalance in the deoxynucleotide triphosphate (dNTP) pools, which halts DNA synthesis and induces DNA damage, ultimately leading to cell cycle arrest and cell death.[1][2][5] Additionally, a metabolite of FUdR can be incorporated into RNA, disrupting its processing and function.[1]
Q2: What are the common applications of FUdR in a research setting?
A2: FUdR is widely used in various research applications, including:
-
Cancer Research: As a chemotherapeutic agent, it is used to study the mechanisms of DNA damage and cell death in rapidly dividing cancer cells.[1][6]
-
C. elegans Research: It is commonly used to prevent the growth of progeny in adult worms, which is essential for lifespan assays.[7][8][9] This simplifies the process by removing the need to manually separate generations.[8]
-
Cell Cycle Synchronization: By temporarily halting DNA synthesis, FUdR can be used to synchronize cell populations at the G1/S phase boundary.
-
Fragile Site Expression: FUdR can induce the expression of fragile sites on chromosomes by depleting dTMP pools.[3]
Q3: What is "thymineless death," and how does it relate to FUdR?
A3: "Thymineless death" is a phenomenon that occurs when cells are deprived of thymidine (B127349), an essential building block for DNA. The inhibition of thymidylate synthase by FUdR is a classic method for inducing this state.[1][4] The resulting depletion of dTMP halts DNA replication, leading to DNA fragmentation and triggering apoptosis or other forms of cell death.[1][5]
Q4: Can FUdR induce different types of cell death?
A4: Yes, FUdR can induce different modes of cell death, primarily apoptosis and necrosis.[2][6] The specific pathway depends on the cell type, the concentration of FUdR, and the cellular context.[6] Apoptosis is a form of programmed cell death characterized by cell shrinkage and the formation of apoptotic bodies, while necrosis involves cell swelling and lysis.[6]
Section 2: Troubleshooting Guide - Preventing Unwanted Cell Death
Q5: My cells are dying at a much higher rate than expected. What are the likely causes?
A5: Unexpectedly high cell death is a common issue when working with a potent compound like FUdR. The primary causes are typically related to dosage and experimental setup.
Initial Checks:
-
Concentration is Too High: The most common cause is that the FUdR concentration is too high for your specific cell line or organism. Cell lines exhibit a wide range of sensitivities to FUdR.
-
Incorrect Stock Solution Concentration: Errors in calculating or preparing the stock solution can lead to unintentionally high final concentrations. It is advisable to verify the concentration if possible.
-
Extended Incubation Time: The duration of exposure is as critical as the concentration. Prolonged exposure, even at a moderate dose, can lead to significant cytotoxicity.
-
Cell Health and Density: Cells that are unhealthy, stressed, or overly confluent before treatment may be more susceptible to FUdR-induced toxicity.[10]
Q6: How can I determine the optimal, non-toxic dosage of FUdR for my experiment?
A6: The optimal dosage balances the desired biological effect (e.g., inhibiting progeny in C. elegans, cell synchronization) with minimal cytotoxicity. This is best determined empirically through a dose-response experiment.
A systematic approach is recommended:
-
Literature Review: Start by researching established concentrations for your specific cell line or a similar one.
-
Wide Range Titration: Test a broad range of FUdR concentrations (e.g., from nanomolar to micromolar) to identify a narrower, effective range.[11]
-
Detailed Dose-Response Curve: Perform a more detailed experiment with several concentrations within the identified range to determine the precise IC50 (half-maximal inhibitory concentration) or the desired effective concentration.
-
Assess Viability: Use a reliable cell viability assay (e.g., MTT, resazurin, or Trypan Blue exclusion) to quantify cell death at each concentration.[12][13][14][15]
Q7: Is there a way to rescue my cells from FUdR-induced death without stopping the experiment?
A7: Yes, a "uridine rescue" is a well-established method to mitigate the cytotoxic effects of FUdR.[16][17]
-
Mechanism of Rescue: FUdR has side effects that can be caused by its conversion to fluorouridylate, which gets incorporated into RNA.[17] Supplying excess uridine (B1682114) can reduce these side effects.[17] Uridine has been shown to rescue mice from the lethal toxicity of FUdR.[16]
-
Application: Co-administration of uridine with FUdR can help maintain cell viability while still achieving the primary goal of inhibiting DNA synthesis. The optimal concentration of uridine must also be determined empirically for your system.
Quantitative Data Summary
The following tables provide examples of starting concentrations and a template for a dose-response experiment.
Table 1: Suggested Starting FUdR Concentrations for Common Applications
| Application | Organism / Cell Type | Typical Concentration Range | Reference(s) |
| Inhibiting Progeny | C. elegans | 0.1 mg/mL (approx. 400 µM) in NGM plates | [7] |
| Inhibiting Progeny | C. elegans | 150 mM stock added to NGM (final conc. varies) | [8] |
| Growth Inhibition | CCRF-CEM (Human Leukemia) | IC50 ≈ 0.5 µM | [18] |
| Growth Inhibition | LNCaP (Human Prostate Cancer) | IC50 ≈ 0.0692 µM | [18] |
| Growth Inhibition | L1210 (Mouse Leukemia) | IC50 ≈ 10⁻⁹ M (1 nM) | [19] |
| Inducing Cell Death | F28-7 (Mouse Mammary Tumor) | 1 µM | [6] |
Note: These are starting points. The optimal concentration is highly dependent on the specific cell line, passage number, and experimental conditions.
Table 2: Example Data from a Dose-Response Experiment
| FUdR Concentration (µM) | % Cell Viability (Mean ± SD) | Observations |
| 0 (Vehicle Control) | 100 ± 4.5 | Healthy, confluent monolayer |
| 0.01 | 98 ± 5.1 | No observable change |
| 0.1 | 85 ± 6.2 | Minor decrease in cell number |
| 1.0 | 52 ± 7.8 | Significant cell rounding and detachment |
| 10.0 | 15 ± 4.1 | Widespread cell death |
| 100.0 | 2 ± 1.5 | Complete cell death |
Section 3: Key Experimental Protocols
Protocol 1: Determining Optimal FUdR Dosage via Dose-Response Curve
This protocol outlines the steps to determine the optimal concentration of FUdR for your cell line using a colorimetric cell viability assay like MTT or Resazurin.[20][21]
Materials:
-
Your chosen cell line
-
Complete culture medium
-
96-well cell culture plates
-
FUdR stock solution (e.g., 10 mM in DMSO)
-
Vehicle (e.g., sterile DMSO)
-
Cell viability assay reagent (e.g., Resazurin)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment (e.g., 5,000-10,000 cells per well).[21] Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of FUdR in complete culture medium. A common range to test is from 0.01 µM to 100 µM.[11] Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions (e.g., 0.1%).
-
Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of FUdR or the vehicle control.
-
Incubation: Incubate the plate for a predetermined time period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of Resazurin solution).[20]
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the FUdR concentration against the percent viability to generate a dose-response curve and determine the IC50.
Protocol 2: Uridine Rescue Experiment
This protocol is designed to test the ability of uridine to prevent FUdR-induced cytotoxicity.
Procedure:
-
Follow Steps 1 & 2 from the Dose-Response protocol above.
-
Co-treatment Preparation: Prepare a second set of FUdR serial dilutions. To each of these, add uridine to a fixed final concentration (e.g., 10 µM - literature suggests starting ranges). You will have plates for:
-
Vehicle Control
-
Uridine only Control
-
FUdR dilutions only
-
FUdR dilutions + Uridine
-
-
Treatment and Incubation: Add the prepared media to the cells and incubate as before.
-
Viability Assessment: Perform a cell viability assay as described in Protocol 1.
-
Data Analysis: Compare the dose-response curves of cells treated with FUdR alone versus those co-treated with FUdR and uridine. A rightward shift in the curve for the co-treated cells indicates a successful rescue.
Section 4: Visual Guides
Diagrams of Pathways and Workflows
Caption: Mechanism of FUdR-induced cell death.
Caption: Workflow for FUdR dosage optimization.
Caption: Troubleshooting logic for excessive cell death.
References
- 1. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 2. Mechanisms of cell death induced by this compound (FUdR)--necrosis or apoptosis after treated with FUdR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FUdR induction of the X chromosome fragile site: evidence for the mechanism of folic acid and thymidine inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecularly Evolved Thymidylate Synthase Inhibits 5-Fluorodeoxyuridine Toxicity in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular mechanisms of this compound induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Measuring Caenorhabditis elegans Life Span on Solid Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. youtube.com [youtube.com]
- 15. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 16. Use of uridine rescue to enhance the antitumor selectivity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. selleckchem.com [selleckchem.com]
- 19. Synthesis and interactions with thymidylate synthase of 2,4-dithio analogues of dUMP and 5-fluoro-dUMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: 5-Fluoro-2'-deoxyuridine (FUdR) Experiments
Welcome to the technical support center for 5-Fluoro-2'-deoxyuridine (FUdR). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving FUdR, with a specific focus on the impact of serum concentration on its activity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing decreased FUdR activity at higher serum concentrations (e.g., 10% FBS vs. 5% FBS)?
A1: Higher serum concentrations can lead to reduced FUdR activity due to the presence of competing nucleosides, particularly thymidine (B127349). FUdR's primary mechanism of action is the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidine.[1][2][3][4] When high levels of thymidine are present in the serum, cells can utilize the salvage pathway to synthesize thymidylate, bypassing the block on TS by FUdR's active metabolite, FdUMP.[1] This effectively rescues the cells from the cytotoxic effects of FUdR.
Troubleshooting Steps:
-
Reduce Serum Concentration: If your experimental design allows, consider reducing the fetal bovine serum (FBS) or other serum-based supplement concentration in your cell culture medium.
-
Use Dialyzed Serum: Dialyzed serum has reduced levels of small molecules like nucleosides, which can minimize the interference with FUdR activity.
-
Quantify Thymidine Levels: If you continue to see variability, consider quantifying the thymidine concentration in your serum batches to ensure consistency across experiments.
Q2: My IC50 value for FUdR varies significantly between experiments. What could be the cause?
A2: Variability in IC50 values for FUdR is a common issue that can be attributed to several factors, many of which are related to the experimental conditions and the components of the cell culture medium.
Troubleshooting Steps:
-
Serum Batch Variability: Different lots of serum can have varying concentrations of nucleosides and growth factors, which can impact cell growth rates and FUdR efficacy. It is advisable to test and use a single lot of serum for a series of related experiments.
-
Cell Passage Number: As cells are passaged, their characteristics can change, including their sensitivity to drugs. It is important to use cells within a consistent and low passage number range for your experiments.
-
Inconsistent Cell Seeding Density: The initial number of cells seeded can affect the final cell density and the effective drug concentration per cell. Ensure consistent cell seeding across all wells and experiments.
-
pH and Temperature Fluctuations: Maintaining a stable physiological pH and temperature is crucial for both cell health and drug activity.[5][6][7][8]
Q3: How does FUdR exert its cytotoxic effects, and how does serum interfere with this process?
A3: FUdR is a prodrug that is converted intracellularly to this compound monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase (TS) and 5,10-methylenetetrahydrofolate, leading to the inhibition of TS.[2][3] This inhibition depletes the intracellular pool of thymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[9]
Serum can interfere with this process primarily through the thymidine salvage pathway . Serum contains thymidine, which can be taken up by cells and converted to dTMP by thymidine kinase (TK).[1][2] This provides an alternative source of dTMP, allowing DNA synthesis to proceed even in the presence of TS inhibition by FdUMP.
Quantitative Data Summary
The following table summarizes the expected impact of varying serum concentrations on the in vitro activity of FUdR. Please note that specific IC50 values will be cell line dependent.
| Serum Concentration | Expected FUdR IC50 | Rationale |
| Low (e.g., 1-2% FBS) | Lower | Reduced levels of competing nucleosides like thymidine, leading to greater reliance on the de novo synthesis pathway and thus higher sensitivity to TS inhibition. |
| Standard (e.g., 10% FBS) | Moderate | Standard growth conditions with a baseline level of nucleosides that may partially antagonize FUdR activity. |
| High (e.g., 20% FBS) | Higher | Increased concentration of thymidine and other nucleosides, promoting the salvage pathway and reducing the efficacy of FUdR.[1] |
| Dialyzed Serum | Lower | Removal of small molecules, including nucleosides, from the serum, leading to increased FUdR potency. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay to Determine FUdR IC50
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in complete growth medium.
-
Drug Preparation: Prepare a stock solution of FUdR in a suitable solvent (e.g., sterile water or DMSO).[10] Perform serial dilutions of FUdR in cell culture medium with the desired serum concentration (e.g., 5%, 10%, and 20% FBS).
-
Drug Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of FUdR. Include a vehicle control (medium with solvent but no drug).
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as the MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and normalize the values to the vehicle control. Plot the percentage of cell viability against the logarithm of the FUdR concentration and use a non-linear regression model to calculate the IC50 value.
Visualizations
Caption: Workflow for determining the IC50 of FUdR in vitro.
Caption: FUdR's mechanism and serum interference via the salvage pathway.
References
- 1. scispace.com [scispace.com]
- 2. Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibition of thymidine phosphorylase can reverse acquired 5FU-resistance in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Free serum concentrations of antibiotics determined by ultrafiltration: extensive evaluation of experimental variables - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Free serum concentrations of antibiotics determined by ultrafiltration: extensive evaluation of experimental variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Item - Free serum concentrations of antibiotics determined by ultrafiltration: extensive evaluation of experimental variables - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 5-Fluoro-2'-deoxyuridine (FUdR) Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2'-deoxyuridine (FUdR) based assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides
This section addresses common problems that may arise during FUdR-based assays, providing potential causes and solutions.
Issue 1: High variability in results between replicate wells or experiments.
-
Question: My replicate wells show significant variability in my FUdR cytotoxicity assay. What could be the cause?
-
Answer: High variability can obscure the true effect of FUdR. Common causes include inconsistent cell seeding, pipetting errors, or environmental factors within the assay plate.
Troubleshooting Steps:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating by gently swirling the flask or tube between pipetting. Use reverse pipetting for viscous cell suspensions to improve accuracy.
-
"Edge Effect": The outer wells of a multi-well plate are prone to evaporation, which can alter the concentration of media components and FUdR. To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and exclude them from your experimental data analysis. Ensure proper humidification of the incubator.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents will directly lead to variability. Regular pipette calibration and consistent technique are essential.
-
Issue 2: Low or no cytotoxic effect observed with FUdR treatment.
-
Question: I'm not seeing the expected anti-proliferative effect of FUdR in my cell line. What should I check?
-
Answer: The lack of a cytotoxic effect can be due to several factors, including the compound itself, the biological system, or the experimental protocol.
Troubleshooting Steps:
-
Compound Integrity: Ensure the FUdR stock solution is correctly prepared, stored, and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. Poor solubility can also reduce the effective concentration, so visually inspect the stock solution and diluted media for any precipitation.
-
Cell Line Sensitivity: Verify from literature or previous internal data that the cell line you are using is sensitive to inhibitors of DNA synthesis. Some cell lines may have intrinsic resistance mechanisms.
-
Assay Conditions: Double-check all experimental parameters, including cell seeding density, FUdR concentration range, and incubation time. The duration of FUdR exposure can significantly impact cytotoxicity, with typical incubation times ranging from 24 to 72 hours.
-
Positive Control: Always include a positive control compound known to inhibit proliferation in your chosen cell line (e.g., Doxorubicin) to confirm that the assay system is working correctly.
-
Issue 3: High background signal in the assay.
-
Question: My FUdR proliferation assay is showing a high background signal. What are the potential causes and solutions?
-
Answer: A high background can be caused by several factors, including issues with the reagents, washing steps, or the cells themselves.
Troubleshooting Steps:
-
Inadequate Washing: Ensure thorough but gentle washing steps to remove unbound reagents and cellular debris.
-
Contaminated Reagents: Use sterile, fresh reagents. Contamination in the cell culture or assay reagents can lead to a high background.
-
Autofluorescence: If using a fluorescence-based assay, check for autofluorescence from the cells or the FUdR compound itself. Include a control with cells and FUdR but without the detection reagent.
-
Incorrect Reagent Concentration: Titrate the concentration of your detection reagents to find the optimal signal-to-noise ratio.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and practices of FUdR-based assays.
Q1: What is the primary mechanism of action of FUdR?
A1: FUdR is a pyrimidine (B1678525) analog that primarily acts as an inhibitor of DNA synthesis.[1] Once inside the cell, it is converted to this compound monophosphate (FdUMP). FdUMP is a potent inhibitor of thymidylate synthase, a key enzyme in the synthesis of thymidine (B127349) monophosphate (dTMP), an essential precursor for DNA replication.[2] This leads to a depletion of dTMP, stalling DNA synthesis and inducing cell cycle arrest and apoptosis in rapidly dividing cells. Additionally, FUdR can be metabolized to 5-fluorouridine (B13573) triphosphate (FUTP), which can be incorporated into RNA, disrupting RNA processing and function.
Q2: What is a typical concentration range for FUdR in cell culture experiments?
A2: The optimal concentration of FUdR is highly dependent on the cell line and the duration of the experiment. It is recommended to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell proliferation) for your specific cell line. A common starting point for a dose-response experiment is a logarithmic dilution series, for example, from 100 µM down to 0.01 µM.
Q3: Can the cytotoxic effect of FUdR be reversed?
A3: The cytotoxic effect of FUdR can be reversible under certain conditions. For example, its inhibitory effect after a short exposure (e.g., 1 hour) may be overcome after the drug is removed from the culture medium. However, prolonged exposure or higher concentrations can lead to irreversible cell death.
Q4: Are there any known off-target effects of FUdR?
A4: Besides its primary role in inhibiting DNA synthesis, FUdR can have other effects. As mentioned, it can be incorporated into RNA, affecting its function. There is also evidence that FUdR can impact mitochondrial biology, including mitochondrial DNA (mtDNA) copy number, although the effects can be complex and context-dependent.
Q5: How does FUdR compare to other thymidine analogs like BrdU and EdU?
A5: FUdR, BrdU (5-bromo-2'-deoxyuridine), and EdU (5-ethynyl-2'-deoxyuridine) are all thymidine analogs. However, their primary applications in research differ. BrdU and EdU are typically used to label and detect newly synthesized DNA to measure cell proliferation directly. In contrast, FUdR is primarily used as an inhibitor of DNA synthesis to study its effects on cell viability, proliferation, and other cellular processes.
Quantitative Data
The half-maximal inhibitory concentration (IC50) of FUdR can vary significantly between different cell lines. The following table provides a summary of reported IC50 values for FUdR in various human cancer cell lines. It is important to note that these values are for reference only and the optimal concentration should be determined empirically for your specific experimental conditions.
| Cell Line | Cancer Type | Incubation Time (hours) | Reported IC50 (µM) |
| HT-29 | Colorectal Carcinoma | 72 | ~0.005 (in combination with hmUdR)[2] |
| HCT 116 | Colorectal Carcinoma | 72 | Not explicitly stated, but synergistic with deoxyuridine analogs[2] |
| PANC-1 | Pancreatic Cancer | 72 | Not explicitly stated, but synergistic with deoxyuridine analogs[2] |
| EKVX | Non-Small Cell Lung Cancer | 72 | Not explicitly stated, but synergistic with deoxyuridine analogs[2] |
Note: The provided IC50 value for HT-29 cells is in the context of a synergistic effect with another compound (hmUdR) and may not represent the IC50 of FUdR alone.
Experimental Protocols
Below are detailed methodologies for common assays used to assess the effects of FUdR.
Protocol 1: MTT Assay for FUdR Cytotoxicity
This protocol measures cell viability based on the metabolic activity of cells.
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Perform a cell count and dilute the cell suspension to the desired seeding density in complete culture medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "no-cell" blanks.
-
Incubate the plate for 18-24 hours to allow cells to attach.
-
-
FUdR Treatment:
-
Prepare serial dilutions of FUdR in culture medium at 2x the final desired concentration.
-
Remove the old medium from the cells and add 100 µL of the FUdR-containing medium to the respective wells.
-
Add 100 µL of medium with vehicle (e.g., DMSO, ensuring the final concentration is non-toxic, typically <0.5%) to the control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Crystal Violet Assay for Cell Viability
This assay quantifies the number of adherent cells.
-
Cell Seeding and FUdR Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 100% methanol (B129727) to each well and incubate for 15 minutes at room temperature.
-
-
Staining:
-
Remove the methanol and let the plate air dry.
-
Add 100 µL of 0.5% crystal violet solution (in 25% methanol) to each well.
-
Incubate for 20 minutes at room temperature.
-
-
Washing and Solubilization:
-
Gently wash the plate with water until the excess dye is removed.
-
Air dry the plate completely.
-
Add 100 µL of a solubilization solution (e.g., 1% SDS or a mixture of methanol and acetic acid) to each well.
-
Shake the plate for 15-30 minutes to ensure complete solubilization of the dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570-590 nm.
-
Visualizations
FUdR Mechanism of Action
References
Technical Support Center: Enhancing 5-Fluoro-2'-deoxyuridine (FdUrd) Potency in Resistant Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 5-Fluoro-2'-deoxyuridine (FdUrd) in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Cells show increasing resistance to FdUrd upon continuous exposure.
Question: My cancer cell line, which was initially sensitive to FdUrd, has become progressively resistant after several passages in the presence of the drug. What are the likely mechanisms of this acquired resistance?
Answer: Acquired resistance to FdUrd is a common issue and can be multifactorial. The primary mechanisms to investigate are:
-
Alterations in the Target Enzyme (Thymidylate Synthase - TS):
-
Overexpression/Gene Amplification: The most common mechanism is the overproduction of TS, the direct target of FdUrd's active metabolite, This compound-5'-monophosphate (B95003) (FdUMP).[1][2][3][4] Resistant cells can have significantly higher levels of TS, requiring more FdUMP to achieve the same level of inhibition.
-
Mutations: Mutations in the TYMS gene can lead to a more stable TS protein, reducing its degradation and thereby increasing its intracellular concentration.[2][3]
-
-
Reduced Drug Activation:
-
Thymidine (B127349) Kinase (TK) Deficiency: FdUrd requires phosphorylation by Thymidine Kinase (TK) to become its active form, FdUMP.[5][6] A decrease in TK activity is a key mechanism of resistance, as it prevents the drug from being activated.[5]
-
-
Impaired Drug Transport:
-
Reduced Uptake: Resistant cells may exhibit decreased uptake of FdUrd, limiting the intracellular concentration of the drug available for activation.[7]
-
-
Enhanced DNA Repair:
-
Upregulation of DNA repair pathways, particularly Base Excision Repair (BER), can help cells survive the DNA damage induced by FdUrd.[8]
-
-
Evasion of Apoptosis:
-
Increased Drug Efflux:
Issue 2: FdUrd shows low potency in a specific cancer cell line, even at initial screening.
Question: I am screening FdUrd against a panel of cancer cell lines, and one particular line shows high intrinsic resistance. What are the potential underlying reasons?
Answer: Intrinsic resistance to FdUrd can be attributed to pre-existing cellular characteristics. Key factors to consider are:
-
High Endogenous Thymidylate Synthase (TS) Levels: Some cancer cell lines naturally have high expression levels of TS, which can make them less sensitive to FdUrd.[4]
-
Low Thymidine Kinase (TK) Activity: The cell line may have inherently low TK activity, limiting its ability to activate FdUrd.[5]
-
High Dihydropyrimidine Dehydrogenase (DPD) Activity: DPD is the rate-limiting enzyme in the catabolism of fluoropyrimidines.[9][16] High DPD activity will rapidly degrade FdUrd, reducing its availability.
-
Robust DNA Repair Capacity: The cell line might possess highly efficient DNA repair mechanisms that can counteract the DNA damage caused by FdUrd.[17][18][19][20]
-
Pre-existing Mutations in the TYMS Gene: The cell line may harbor mutations in the TS gene that affect FdUMP binding.
Issue 3: How can I experimentally verify the mechanism of FdUrd resistance in my cell line?
Question: What experiments can I perform to identify the specific mechanism of FdUrd resistance in my resistant cell line?
Answer: A systematic approach involving the following experiments can help elucidate the resistance mechanism:
-
Quantify Thymidylate Synthase (TS) Levels:
-
Western Blot or ELISA: Compare TS protein levels between your resistant and sensitive (parental) cell lines. A significant increase in the resistant line suggests TS overproduction.
-
qPCR: Measure TYMS mRNA levels to determine if overexpression is due to increased transcription or gene amplification.
-
-
Assess Thymidine Kinase (TK) Activity:
-
Enzyme Activity Assay: Measure the rate of radiolabeled thymidine or FdUrd phosphorylation in cell lysates from both sensitive and resistant lines. A lower rate in the resistant line points to deficient drug activation.
-
-
Drug Uptake Assay:
-
Use radiolabeled FdUrd ([³H]-FdUrd) to measure its accumulation inside the cells over a short period. Reduced accumulation in the resistant line suggests impaired transport.[7]
-
-
Analyze DNA Damage and Repair:
-
Comet Assay or γ-H2AX Staining: Assess the level of DNA damage after FdUrd treatment. Resistant cells may show less damage or faster resolution of damage.
-
Western Blot for DNA Repair Proteins: Examine the expression levels of key proteins in pathways like BER (e.g., UNG, APE1) and homologous recombination (e.g., RAD51, BRCA1/2).[8]
-
-
Evaluate Apoptosis:
-
Annexin V/PI Staining followed by Flow Cytometry: Quantify the percentage of apoptotic cells after FdUrd treatment in both sensitive and resistant lines.
-
Western Blot for Apoptotic Markers: Analyze the levels of proteins like cleaved caspase-3, PARP, Bcl-2, and Bax.
-
-
Investigate Drug Efflux:
-
Efflux Assay: Pre-load cells with a fluorescent substrate of ABC transporters (e.g., rhodamine 123) and measure its retention over time. Faster efflux in resistant cells suggests increased transporter activity.
-
Use of ABC Transporter Inhibitors: Treat resistant cells with known inhibitors of ABC transporters (e.g., verapamil (B1683045) for P-gp) in combination with FdUrd to see if sensitivity is restored.
-
Issue 4: What strategies can I employ in my experiments to overcome FdUrd resistance?
Question: Based on the identified resistance mechanisms, what are some rational strategies to enhance FdUrd potency in my resistant cells?
Answer: Several strategies can be employed, often in combination, to circumvent FdUrd resistance:
-
Combination Therapies:
-
With Leucovorin (Folinic Acid): Leucovorin enhances the formation and stability of the ternary complex between FdUMP, TS, and the folate cofactor, thereby increasing the inhibition of TS.[4][7] This is a clinically established strategy.
-
With PARP Inhibitors (e.g., Olaparib, ABT-888): If resistance is linked to enhanced DNA repair, combining FdUrd with a PARP inhibitor can lead to synthetic lethality, particularly in cells with deficiencies in homologous recombination.[8] FdUrd-induced BER activation creates single-strand breaks, which in the presence of PARP inhibitors are converted to double-strand breaks that are lethal to HR-deficient cells.
-
With Deoxyuridine Analogs (e.g., 5-hydroxymethyl-2'-deoxyuridine (B45661) - hmUdR): Certain deoxyuridine analogs can synergistically enhance the cytotoxicity of FdUrd in cancer cells, often by increasing DNA strand breaks.[21][22]
-
With Other Chemotherapeutics: Combining FdUrd with agents like oxaliplatin (B1677828) or irinotecan (B1672180) is a standard clinical approach that can have synergistic effects.[11]
-
-
Novel Drug Delivery Systems:
-
G-Quadruplex Nanostructures: Linking FdUrd to G-quadruplex-forming oligonucleotides can enhance its cellular uptake, bypassing transport-related resistance.[16]
-
-
Targeting the Resistance Mechanism Directly:
-
Thymidylate Synthase Inhibitors: For resistance due to TS overexpression, direct inhibitors of TS can be an alternative or complementary approach.
-
Modulating DNA Repair Pathways: In addition to PARP inhibitors, targeting other key DNA repair proteins could be a viable strategy.
-
-
Alternative Therapeutic Agents:
-
Trifluorothymidine (FTD): In cells that have developed FdUrd resistance due to decreased TS sensitivity but have high TK expression, FTD (a component of TAS-102) can be an effective alternative.[23]
-
Data Presentation
Table 1: Examples of Acquired Resistance to FdUrd in Human Cancer Cell Lines
| Cell Line | Parental Cell Line | Fold Resistance to FdUrd | Primary Mechanism of Resistance | Reference |
| HEp-2 Variants | HEp-2 | Up to 26-fold | 26-fold increase in Thymidylate Synthase levels | [1] |
| HEp-2 (with folinic acid) | HEp-2 | >80-fold | 80-fold increase in Thymidylate Synthase and 100-fold gene amplification | [1] |
| MCF7/Adr | MCF7 | 67-fold | Increased levels of Thymidylate Synthase | [5] |
| Fd9XR | HCT-8 | 1,000-fold | Deficiency in Thymidine Kinase | [5] |
| HCT-8 Resistant | HCT-8 | 700-fold | Impaired drug transport | [7] |
Experimental Protocols
Protocol 1: Thymidylate Synthase (TS) Enzyme Activity Assay
This protocol is adapted from studies investigating TS activity in cell extracts.
Objective: To measure the activity of thymidylate synthase in sensitive and resistant cell lysates.
Materials:
-
Sensitive and resistant cells
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA)
-
Protein quantification assay (e.g., Bradford or BCA)
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 25 mM MgCl₂, 1 mM EDTA, 10 mM sodium fluoride, 1 mM DTT)
-
[5-³H]dUMP (radiolabeled substrate)
-
5,10-methylenetetrahydrofolate (CH₂THF) (cofactor)
-
dUMP (unlabeled)
-
Charcoal suspension (activated charcoal in water)
-
Scintillation fluid and counter
Procedure:
-
Cell Lysate Preparation:
-
Harvest sensitive and resistant cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer and lyse by sonication or freeze-thaw cycles on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, a known amount of cell lysate protein (e.g., 50-100 µg), CH₂THF, and unlabeled dUMP.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [5-³H]dUMP.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Quantifying Product:
-
Stop the reaction by adding ice-cold charcoal suspension. The charcoal binds to the unreacted [5-³H]dUMP substrate.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 5 minutes.
-
The supernatant contains the tritiated water ([³H]H₂O) released during the conversion of [5-³H]dUMP to dTMP.
-
Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³H]H₂O produced based on the specific activity of the [5-³H]dUMP.
-
Express TS activity as nmol of dTMP formed per mg of protein per hour.
-
Compare the activity between sensitive and resistant cell lysates.
-
Protocol 2: Drug Uptake Assay using Radiolabeled FdUrd
This protocol is a generalized method based on techniques for measuring drug transport.[7]
Objective: To measure the rate of FdUrd uptake in sensitive and resistant cells.
Materials:
-
Sensitive and resistant cells cultured in multi-well plates
-
[³H]-FdUrd (radiolabeled drug)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Ice-cold stop solution (e.g., PBS with 100 µM phloretin)
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding:
-
Seed an equal number of sensitive and resistant cells into multi-well plates (e.g., 24-well plates) and allow them to adhere overnight.
-
-
Uptake Experiment:
-
Aspirate the culture medium and wash the cells once with pre-warmed uptake buffer.
-
Add uptake buffer containing a known concentration of [³H]-FdUrd to each well to start the uptake.
-
Incubate at 37°C for a short, defined time period (e.g., 1-5 minutes) to measure the initial rate of transport. Include a zero-time point.
-
-
Stopping Uptake and Cell Lysis:
-
To stop the uptake, rapidly aspirate the [³H]-FdUrd solution and wash the cells three times with ice-cold stop solution.
-
Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes.
-
-
Quantification:
-
Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity.
-
In parallel wells, determine the protein concentration or cell number to normalize the data.
-
-
Data Analysis:
-
Calculate the amount of [³H]-FdUrd taken up by the cells.
-
Express the uptake rate as pmol of FdUrd per mg of protein per minute.
-
Compare the uptake rates between sensitive and resistant cells.
-
Visualizations
Caption: Key mechanisms of cellular resistance to this compound (FdUrd).
Caption: Strategies to enhance the potency of FdUrd in resistant cancer cells.
Caption: Workflow for investigating and overcoming FdUrd resistance.
References
- 1. Thymidylate synthase overproduction and gene amplification in fluorodeoxyuridine-resistant human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Mechanisms of acquired resistance to thymidylate synthase inhibitors: the role of enzyme stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to 5-fluorouracil and this compound mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of DNA Repair Pathways That Affect the Survival of Ovarian Cancer Cells Treated with a Poly(ADP-Ribose) Polymerase Inhibitor in a Novel Drug Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Innovative Strategies to Combat 5-Fluorouracil Resistance in Colorectal Cancer: The Role of Phytochemicals and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 15. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]
- 18. Fanconi Anemia DNA Repair Pathway as a New Mechanism to Exploit Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oaepublish.com [oaepublish.com]
- 20. DNA Damage Response in Cancer Therapy and Resistance: Challenges and Opportunities [mdpi.com]
- 21. oncoscience.us [oncoscience.us]
- 22. oncoscience.us [oncoscience.us]
- 23. Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: 5-Fluoro-2'-deoxyuridine (FUdR) vs. BrdU for Cell Proliferation Analysis
In the landscape of cell biology and drug development, the accurate assessment of cell proliferation is paramount. Researchers have a variety of tools at their disposal, each with distinct mechanisms and applications. This guide provides a comprehensive comparison of two such tools: 5-Fluoro-2'-deoxyuridine (FUdR) and 5-Bromo-2'-deoxyuridine (BrdU). While both are thymidine (B127349) analogs that interact with DNA synthesis, their primary applications in proliferation studies are fundamentally different. BrdU is a marker used to identify and quantify proliferating cells, whereas FUdR is a potent inhibitor of cell proliferation, often used as a chemotherapeutic agent.
At a Glance: Key Differences
| Feature | This compound (FUdR) | 5-Bromo-2'-deoxyuridine (BrdU) |
| Primary Function | Inhibition of cell proliferation | Labeling and detection of proliferating cells |
| Mechanism of Action | Inhibits thymidylate synthase, blocking DNA synthesis.[1] Can also be incorporated into RNA.[1] | Thymidine analog incorporated into newly synthesized DNA during the S phase of the cell cycle.[2][3] |
| Primary Application | Anti-cancer drug, tool to induce cell cycle arrest for synchronization.[1][4] | Quantifying cell proliferation in vitro and in vivo.[2][5] |
| Detection Method | Not typically used for detection; its effect is measured by assessing the reduction in cell viability or proliferation. | Detected using specific monoclonal antibodies after DNA denaturation.[6][7] |
| Toxicity | Cytotoxic, induces cell cycle arrest and apoptosis.[1][8] | Can be toxic and mutagenic at high concentrations or with prolonged exposure.[9] |
Mechanism of Action: A Tale of Two Analogs
The distinct functionalities of FUdR and BrdU stem from their different effects on cellular machinery.
This compound (FUdR): The Inhibitor
FUdR acts as a powerful inhibitor of DNA synthesis.[1] Once inside the cell, it is phosphorylated to this compound monophosphate (FdUMP).[1] FdUMP is a potent inhibitor of thymidylate synthase, a critical enzyme responsible for the synthesis of thymidine monophosphate (dTMP), an essential precursor for DNA replication.[1] By blocking this enzyme, FUdR depletes the cell of thymidine, leading to an imbalance in deoxynucleotides and a halt in DNA synthesis.[1] This ultimately triggers cell cycle arrest and apoptosis.[1] Additionally, FUdR can be metabolized into 5-fluorouridine (B13573) triphosphate (FUTP), which can be incorporated into RNA, disrupting its processing and function and further contributing to cytotoxicity.[1]
BrdU: The Label
In contrast, BrdU is designed to be incorporated into newly synthesized DNA. As a thymidine analog, it is readily taken up by proliferating cells and used by DNA polymerase during the S phase of the cell cycle.[2][3] Once incorporated, BrdU serves as a stable marker within the DNA of cells that were actively dividing at the time of exposure.[10][11] The presence of BrdU can then be detected using specific antibodies, allowing for the identification and quantification of these proliferating cells.[6][7]
Experimental Data: Performance and Effects
Direct quantitative comparisons of FUdR and BrdU for assaying cell proliferation are not common in the literature due to their differing roles. However, data on their individual performance and effects are available.
FUdR: Potency in Proliferation Inhibition
The effectiveness of FUdR is measured by its ability to inhibit cell growth, often presented as an IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) value.
| Cell Line | Compound | IC50 / GI50 | Effect | Reference |
| MDCK/PEPT1 | Floxuridine (FUdR) | 5.1 µM (GI50) | Inhibition of cell proliferation. | [4] |
| CHO | FUdR | > FUR > ARA-C > 5-FU | Relative potency in inhibiting cellular proliferation. | [12] |
| HT-29 | FUdR | Lower concentrations needed than 5-FU for synergistic inhibition with hmUdR. | Inhibition of cell proliferation and viability. | [13] |
BrdU: A Tool for Quantifying Proliferation
The utility of BrdU lies in its reliable detection of S-phase cells. The percentage of BrdU-positive cells is a direct measure of the proliferative fraction of a cell population.
| Assay Type | Key Parameters | Typical Observations |
| Flow Cytometry | Percentage of BrdU-positive cells, cell cycle phase distribution (with DNA dye co-staining). | Can resolve cell populations into G0/G1, S, and G2/M phases. |
| Immunohistochemistry (IHC) / Immunocytochemistry (ICC) | Localization and number of BrdU-positive cells in tissues or cell cultures. | Allows for spatial analysis of proliferation within a heterogeneous population. |
| ELISA | Absorbance proportional to the amount of incorporated BrdU. | High-throughput compatible method for quantifying overall proliferation in a well. |
Experimental Protocols
BrdU Cell Proliferation Assay (Flow Cytometry)
This protocol provides a general workflow for measuring cell proliferation using BrdU labeling and detection by flow cytometry.
Methodology:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and enter logarithmic growth phase.
-
BrdU Labeling: Add BrdU solution to the culture medium at a final concentration of 10 µM. The incubation time will vary depending on the cell type's doubling time (typically 1-24 hours).
-
Cell Harvesting: Detach adherent cells and collect all cells by centrifugation. Wash with PBS.
-
Fixation and Permeabilization: Fix the cells using a formaldehyde-based fixative. Subsequently, permeabilize the cells to allow antibody access to the nucleus.
-
DNA Denaturation: This is a critical step to expose the incorporated BrdU. Treat cells with an acid solution (e.g., 2N HCl) or an enzymatic digestion (e.g., DNase I).
-
Antibody Staining: Neutralize the denaturation agent and incubate the cells with a fluorescently labeled anti-BrdU antibody.
-
DNA Staining (Optional): For cell cycle analysis, co-stain with a DNA-intercalating dye like 7-AAD or Propidium Iodide.
-
Flow Cytometry: Acquire and analyze the data to quantify the percentage of BrdU-positive cells.
FUdR-induced Proliferation Inhibition Assay
This protocol outlines a general method to assess the anti-proliferative effects of FUdR.
Methodology:
-
Cell Seeding: Plate cells in a multi-well plate at a low density.
-
Compound Treatment: After allowing cells to adhere, treat them with a range of FUdR concentrations. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that allows for several cell divisions in the control group (e.g., 48-72 hours).
-
Viability/Proliferation Assessment: Quantify the number of viable cells in each well using a suitable method, such as:
-
MTT or WST-1 assay: Colorimetric assays that measure metabolic activity, which correlates with cell number.
-
Crystal Violet Staining: Stains total protein and provides a measure of cell biomass.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 or GI50 value of FUdR.[4][12]
Conclusion: Choosing the Right Tool for the Job
The choice between FUdR and BrdU for cell proliferation studies is dictated by the experimental question.
-
For quantifying the rate of cell proliferation and identifying dividing cells , BrdU is the established and appropriate tool. Its incorporation into DNA provides a direct and specific label for S-phase cells, which can be detected through various well-established immunological methods.
-
For inhibiting cell proliferation or studying the effects of DNA synthesis blockade , FUdR is the compound of choice. Its potent inhibitory effect on thymidylate synthase makes it an effective tool for inducing cell cycle arrest and a widely used chemotherapeutic agent.
References
- 1. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 2. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group [ptglab.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Quantitative analysis of in vivo cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Induction of cell cycle-dependent cytotoxicity and apoptosis by new heterodinucleoside phosphate dimers of 5-fluorodeoxyuridine in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of cell proliferation by 5-bromodeoxyuridine (BrdU) labeling for multicolor flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Synergistic enhancement of 5-fluorouracil cytotoxicity by deoxyuridine analogs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of 5-Fluoro-2'-deoxyuridine on Thymidylate Synthase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of 5-Fluoro-2'-deoxyuridine (FdUrd) on thymidylate synthase (TS), benchmarked against other alternative inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in research and drug development.
Mechanism of Action: FdUrd as a Potent TS Inhibitor
This compound (FdUrd) is a chemotherapeutic agent that exerts its cytotoxic effects by targeting thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1] Upon administration, FdUrd is intracellularly phosphorylated by thymidine (B127349) kinase to its active form, this compound monophosphate (FdUMP).[1] FdUMP then forms a stable ternary covalent complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate.[2][3] This complex formation inhibits the enzyme's function, leading to a depletion of the dTMP pool, which in turn causes an imbalance in deoxynucleotides, halting DNA synthesis and inducing replication stress and DNA damage in rapidly proliferating cells, ultimately leading to apoptosis.[1]
Comparative Inhibition of Thymidylate Synthase
The following table summarizes the quantitative data for the inhibition of thymidylate synthase by FdUMP (the active metabolite of FdUrd) and other alternative inhibitors.
| Inhibitor (Metabolite) | Drug Origin | Inhibition Constant (Kᵢ) | IC₅₀ (Cell Growth) | Mechanism of Inhibition |
| FdUMP | This compound | - | - | Covalent Inhibition [2][3] |
| DHPFUMP | Acyclic analogue of 5-fluoro-dUMP | K(i)app 2.8 µM | - | Non-competitive vs dUMP[1] |
| HEMFUMP | Acyclic analogue of 5-fluoro-dUMP | K(i)app 0.26 mM | - | Non-competitive vs dUMP[1] |
| PMEFU | Acyclic analogue of 5-fluoro-dUMP | K(i)app 30 mM | - | Non-competitive vs dUMP[1] |
| Raltitrexed | Quinazoline-based antifolate | - | - | Direct and specific TS inhibitor[4] |
| ZD9331 | - | - | - | TS inhibitor[3][5] |
| LY231514 (Pemetrexed) | Antifolate | - | - | TS inhibitor[3][5] |
| AG337 (Nolatrexed) | - | - | - | TS inhibitor[3][5] |
| BW1843U89 | - | - | - | TS inhibitor[3][5] |
| 5-(Trifluoromethyl)-2'-deoxyuridine 5'-monophosphate (CF₃dUMP) | - | - | - | Covalent Inhibition[6] |
Experimental Protocols
Spectrophotometric Assay for Thymidylate Synthase Activity
This assay continuously monitors the oxidation of the cofactor 5,10-methylenetetrahydrofolate to dihydrofolate (DHF), which is accompanied by an increase in absorbance at 340 nm.
Principle: The conversion of dUMP to dTMP by TS is coupled to the oxidation of the tetrahydrofolate cofactor. This oxidation can be monitored spectrophotometrically.[7]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, dithiothreitol (B142953) (DTT), and EDTA. Add the enzyme source, which can be either purified TS or a cell lysate.
-
Substrate and Cofactor Addition: To initiate the reaction, add dUMP and 5,10-methylenetetrahydrofolate to the reaction mixture.
-
Spectrophotometric Monitoring: Immediately place the reaction mixture in a spectrophotometer and monitor the increase in absorbance at 340 nm over a set period.
-
Calculation of Activity: The rate of increase in absorbance is directly proportional to the thymidylate synthase activity. The molar extinction coefficient of DHF at 340 nm is used to calculate the specific enzyme activity.
Tritium (B154650) Release Assay for Thymidylate Synthase Activity in Intact Cells
This assay provides a more physiologically relevant measurement of TS inhibition by assessing its activity within intact cells.
Principle: Intact cells are incubated with a radiolabeled precursor, [5-³H]deoxyuridine, which is taken up by the cells and converted intracellularly to [5-³H]dUMP. The subsequent TS-catalyzed conversion of [5-³H]dUMP to dTMP releases tritium, which diffuses out of the cells as tritiated water and can be quantified.[2]
Protocol:
-
Cell Culture: Culture the cells of interest to the desired confluency.
-
Inhibitor Treatment: Treat the cells with the test inhibitor (e.g., FdUrd or an alternative) for a specified duration.
-
Radiolabeling: Add [5-³H]deoxyuridine to the cell culture medium and incubate for a defined period to allow for uptake and conversion to [5-³H]dUMP.
-
Quantification of Tritium Release: After incubation, collect the cell culture medium. Separate the tritiated water from the radiolabeled substrate and metabolites using a separation column.
-
Data Analysis: Measure the amount of radioactivity in the collected water fraction using a scintillation counter. The amount of tritium released is proportional to the intracellular TS activity.
Visualizations
Caption: Metabolic activation of FdUrd and inhibition of Thymidylate Synthase.
Caption: Workflow for TS activity assays.
References
- 1. Acyclic analogues of 5-fluoro-dUMP and this compound: synthesis and inhibition of thymidylate synthase and tumour cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of thymidylate synthase (TS) protein up-regulation after exposure to TS inhibitors in normal and tumor cell lines and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase inhibitors in cancer therapy: direct and indirect inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanism-based inhibition of thymidylate synthase by 5-(trifluoromethyl)-2'-deoxyuridine 5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison of 5-Fluoro-2'-deoxyuridine and Methotrexate in Cancer Cell Biology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of two prominent antimetabolite chemotherapeutic agents: 5-Fluoro-2'-deoxyuridine (FUdR) and Methotrexate (B535133) (MTX). By examining their mechanisms of action, cytotoxic effects, induction of apoptosis, and impact on the cell cycle, this document aims to offer a valuable resource for researchers in oncology and drug development.
Executive Summary
This compound and Methotrexate are both cornerstone drugs in cancer therapy that function by disrupting the synthesis of DNA, thereby inhibiting the proliferation of rapidly dividing cancer cells. While both are classified as antimetabolites, they target different key enzymes in the nucleotide synthesis pathway. FUdR's active metabolite, this compound monophosphate (FdUMP), is a potent inhibitor of thymidylate synthase (TS). In contrast, Methotrexate inhibits dihydrofolate reductase (DHFR), an enzyme crucial for regenerating the folate cofactors required for both purine (B94841) and thymidylate synthesis. This fundamental difference in their molecular targets leads to distinct downstream cellular consequences, which are explored in detail in this guide.
Mechanism of Action
The cytotoxic effects of both FUdR and MTX stem from their ability to interfere with the de novo synthesis of nucleotides, essential building blocks for DNA replication.
This compound (FUdR): FUdR is a pyrimidine (B1678525) analog. Upon cellular uptake, it is phosphorylated to its active form, FdUMP. FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the folate cofactor 5,10-methylenetetrahydrofolate. This complex formation inhibits the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), leading to a depletion of deoxythymidine triphosphate (dTTP), a critical precursor for DNA synthesis. The resulting "thymineless death" triggers cell cycle arrest and apoptosis.
Methotrexate (MTX): MTX is a folate analog that competitively inhibits dihydrofolate reductase (DHFR).[1] DHFR is responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF), the precursor for various folate cofactors. By blocking DHFR, MTX depletes the intracellular pool of reduced folates, including 5,10-methylenetetrahydrofolate. This not only inhibits thymidylate synthesis but also disrupts the de novo synthesis of purines, further impeding DNA and RNA synthesis.[1]
References
A Comparative Guide to the Synergistic Effects of 5-Fluoro-2'-deoxyuridine (FUdR) with Other Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of 5-Fluoro-2'-deoxyuridine (FUdR), a pyrimidine (B1678525) analog, when used in combination with other therapeutic agents in cancer therapy. The information presented herein is intended to assist researchers and drug development professionals in designing and evaluating novel cancer treatment strategies. This document summarizes quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes key molecular pathways.
Introduction to this compound (FUdR)
This compound (FUdR), also known as floxuridine (B1672851), is a fluoropyrimidine antimetabolite that has been a cornerstone in the treatment of various cancers, particularly colorectal cancer. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. By depleting the intracellular pool of dTMP, FUdR induces a "thymineless death" in rapidly dividing cancer cells. The pursuit of enhanced therapeutic efficacy and reduced toxicity has led to extensive research into combining FUdR with other drugs to achieve synergistic effects.
Synergistic Drug Combinations with FUdR
This section compares the synergistic effects of FUdR with four key classes of anticancer drugs: a biomodulator (Leucovorin), a topoisomerase inhibitor (Irinotecan), an antimetabolite (Methotrexate), and a platinum-based agent (Oxaliplatin).
FUdR and Leucovorin (LV)
Leucovorin, a reduced folate, is a well-established biomodulator of fluoropyrimidines. Its synergistic interaction with FUdR is one of the most clinically significant combinations.
Mechanism of Synergy: Leucovorin is converted intracellularly to 5,10-methylenetetrahydrofolate, a cofactor required for the formation of a stable ternary complex between the active metabolite of FUdR (FdUMP) and thymidylate synthase. This stabilization leads to prolonged and more potent inhibition of TS, thereby enhancing the cytotoxic effects of FUdR.
Quantitative Data Summary:
| Cell Line | Drug(s) | IC50 (µM) - FUdR Alone | IC50 (µM) - FUdR + LV | Combination Index (CI) | Reference |
| HT-29 (Colon) | FUdR + Leucovorin (10 µM) | 21.6 | Synergism observed with high LV concentrations | Synergistic | [1] |
| LS-174 (Colon) | FUdR + Leucovorin (10 µM) | 30.8 | No significant change | Additive/Slightly Synergistic | [1] |
Note: IC50 values can vary significantly between studies depending on the experimental conditions.
FUdR and Irinotecan (B1672180)
Irinotecan is a topoisomerase I inhibitor that leads to DNA single- and double-strand breaks. Its combination with fluoropyrimidines is a standard of care in metastatic colorectal cancer.
Mechanism of Synergy: The synergy between FUdR and irinotecan is sequence-dependent. Pre-treatment with irinotecan can enhance the cytotoxicity of FUdR by inducing DNA damage and arresting cells in the S-phase, where they are more susceptible to the effects of TS inhibition. Conversely, FUdR can potentiate the effects of irinotecan by downregulating the expression of enzymes involved in irinotecan metabolism.
Quantitative Data Summary:
| Cell Line | Drug(s) | IC50 (µM) - Irinotecan Alone | IC50 (µM) - Irinotecan + FUdR | Combination Index (CI) | Reference |
| Caco-2 (Colon) | Irinotecan + Azacitidine (AZA) followed by Irinotecan | ~1250 nM | ~78 nM (with AZA pre-treatment) | < 1 (Synergistic) | [2] |
| SW480 (Colon) | Irinotecan + Azacitidine (AZA) followed by Irinotecan | ~2000 nM | ~312 nM (with AZA pre-treatment) | < 1 (Synergistic) | [2] |
| HCT116 (Colon) | Irinotecan + Azacitidine (AZA) followed by Irinotecan | No significant improvement | No significant improvement | > 1 (Antagonistic) | [2] |
FUdR and Methotrexate (B535133) (MTX)
Methotrexate is an antifolate that inhibits dihydrofolate reductase (DHFR), an enzyme essential for the regeneration of tetrahydrofolate, a precursor of the cofactor for thymidylate synthase.
Mechanism of Synergy: The synergy between methotrexate and FUdR is also sequence-dependent. Pre-treatment with MTX can lead to an accumulation of dihydrofolate polyglutamates, which can enhance the binding of FdUMP to thymidylate synthase. Additionally, MTX can increase the intracellular concentration of phosphoribosyl pyrophosphate (PRPP), which in turn enhances the conversion of fluorouracil (a related compound) to its active metabolites.
Clinical Trial Data Summary:
| Trial/Study | Treatment Arm 1 | Treatment Arm 2 | Response Rate | Median Survival | Reference |
| EORTC GITCCG Phase III | High-dose infusional 5-FU | High-dose infusional 5-FU + low-dose MTX | 10% | 9.3 months | [3] |
| --- | --- | --- | 21% | 12.5 months | [3] |
| Phase II Study | MTX -> 5-FU + Leucovorin | - | 40% (Partial or Complete) | 18 months | [4] |
FUdR and Oxaliplatin (B1677828)
Oxaliplatin is a third-generation platinum compound that forms DNA adducts, leading to the inhibition of DNA replication and transcription, and ultimately cell death.
Mechanism of Synergy: Oxaliplatin-induced DNA damage can sensitize cancer cells to the effects of FUdR. The combination can lead to a greater induction of apoptosis than either agent alone. The differing mechanisms of action, targeting DNA synthesis from different angles, contribute to the synergistic effect.
Clinical Trial Data Summary:
| Trial/Study | Treatment Regimen | Response Rate | Median Survival | Reference |
| Phase I Trial (Group A) | HAI FUDR/Dex + Systemic Oxaliplatin/Irinotecan | 90% (Complete + Partial) | 36 months | [5] |
| Phase I Trial (Group B) | HAI FUDR/Dex + Systemic Oxaliplatin/5-FU/Leucovorin | 87% (Complete + Partial) | 22 months | [5] |
| Phase I Trial (Chinese patients) | HAI FUDR + Systemic m-FOLFOX6 | 68.6% (Hepatic Metastases) | 25 months | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effects of single drugs and their combinations on cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
FUdR, and other drugs of interest
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]
-
Prepare serial dilutions of the drugs in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions (single or in combination) or control solutions (medium with vehicle) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[7]
-
After the incubation period, add 20 µL of MTS reagent to each well.[8]
-
Incubate the plate for 1-4 hours at 37°C.[8]
-
Measure the absorbance of each well at 490 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%) from the dose-response curve.
Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cancer cells after drug treatment.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
FUdR, and other drugs of interest
-
Crystal violet staining solution (0.5% crystal violet in methanol/acetic acid)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Harvest and count cells to create a single-cell suspension.
-
Plate a predetermined number of cells (e.g., 200-1000 cells) into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the drugs (single or in combination) for a specified duration.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
When colonies are visible (at least 50 cells per colony), remove the medium and wash the wells with PBS.
-
Fix the colonies with a fixation solution (e.g., methanol:acetic acid, 3:1) for 10-15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Western Blot Analysis for DNA Damage Markers
Objective: To detect changes in the expression and phosphorylation of proteins involved in the DNA damage response pathway.
Materials:
-
Cell culture dishes
-
Cancer cell line of interest
-
FUdR, and other drugs of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-p53, anti-ATM)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells and treat with drugs as described for the cell viability assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.[9]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[9]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[9]
-
Determine the protein concentration of each lysate using a protein quantification assay.[9]
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.[9]
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C.[10]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.[10]
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence for γ-H2AX Foci Formation
Objective: To visualize and quantify DNA double-strand breaks in cells following drug treatment.
Materials:
-
Cells grown on coverslips in culture dishes
-
FUdR, and other drugs of interest
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody (anti-γ-H2AX)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with drugs.
-
After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.[11]
-
Wash the cells with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.[11]
-
Wash the cells and block with blocking buffer for 1 hour.[11]
-
Incubate the cells with the anti-γ-H2AX primary antibody overnight at 4°C.[11]
-
Wash the cells and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.[11]
-
Wash the cells and counterstain the nuclei with DAPI.[11]
-
Mount the coverslips onto microscope slides using antifade mounting medium.[11]
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the synergistic effects of FUdR.
Caption: Mechanism of FUdR action and Leucovorin synergy.
Caption: Experimental workflow for assessing DNA damage response.
Conclusion
The synergistic combination of this compound with other chemotherapeutic agents represents a powerful strategy in cancer treatment. Understanding the underlying mechanisms of synergy, supported by robust preclinical and clinical data, is crucial for the rational design of more effective and less toxic therapeutic regimens. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and harness the potential of FUdR-based combination therapies. Continued research in this area is essential for advancing personalized medicine and improving outcomes for cancer patients.
References
- 1. Comparison between CoFactor and Leucovorin activity applied in combination with 5-fluorouracil against two human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypomethylating agents synergize with irinotecan to improve response to chemotherapy in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-Drug Interactions of Irinotecan, 5-Fluorouracil, Folinic Acid and Oxaliplatin and Its Activity in Colorectal Carcinoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatic arterial floxuridine and leucovorin for unresectable liver metastases from colorectal carcinoma. New dose schedules and survival update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I trial of systemic oxaliplatin combination chemotherapy with hepatic arterial infusion in patients with unresectable liver metastases from colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I trial of hepatic arterial infusion (HAI) of floxuridine with modified oxaliplatin, 5-fluorouracil and leucovorin (m-FOLFOX6) in Chinese patients with unresectable liver metastases from colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Cell Synchronization: Comparing Alternatives to 5-Fluoro-2'-deoxyuridine
For researchers in cell biology and drug development, achieving a synchronized cell population is a critical step for studying cell cycle-dependent events. 5-Fluoro-2'-deoxyuridine (FUdR), a potent inhibitor of thymidylate synthase, has been a tool for this purpose, primarily by inducing S-phase arrest. However, its cytotoxicity and potential for inducing DNA damage necessitate the exploration of alternative compounds. This guide provides an objective comparison of common alternatives to FUdR, supported by experimental data and detailed protocols to aid in selecting the optimal agent for your research needs.
Overview of this compound (FUdR) as a Synchronization Agent
FUdR is a pyrimidine (B1678525) analog that, once converted to this compound monophosphate (FdUMP), forms a stable complex with thymidylate synthase (TS). This inhibition blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. The resulting depletion of dTMP leads to an arrest of cells in the S-phase of the cell cycle. While effective, this mechanism can also lead to DNA damage and cell death, making it less suitable for experiments requiring minimal cellular perturbation.[1]
Key Alternative Compounds for Cell Synchronization
Several compounds offer effective and often more reversible methods for cell synchronization, targeting different phases of the cell cycle. The most common alternatives include Thymidine (B127349), Hydroxyurea (B1673989), Aphidicolin (B1665134), Nocodazole (B1683961), and Mimosine.
Thymidine
A high concentration of thymidine is a widely used method for synchronizing cells at the G1/S boundary.[2][3] By creating an excess of thymidine triphosphate (dTTP), it competitively inhibits the enzyme ribonucleotide reductase, leading to a depletion of other deoxynucleoside triphosphates (dNTPs), particularly dCTP. This imbalance halts DNA synthesis.
-
Mechanism of Action: Excess thymidine creates a negative feedback loop that inhibits the production of other dNTPs, arresting cells before DNA replication begins.[4]
-
Double Thymidine Block: A single thymidine block can result in two populations of cells: one at the G1/S boundary and another trapped within the S-phase.[5] To achieve a more homogenous population, a "double thymidine block" is frequently employed. This involves an initial block, a release period allowing cells to progress through the S-phase, and a second block to capture all cells at the next G1/S transition.[2][4][6][7]
-
Advantages: It is a well-established, effective, and relatively inexpensive method.[5]
-
Disadvantages: The procedure is time-intensive, and prolonged exposure can lead to growth imbalances and chromosomal aberrations.[5][7]
Hydroxyurea (HU)
Hydroxyurea is another inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[5][8][9] This action depletes the dNTP pool required for DNA synthesis, effectively arresting cells in the early S-phase.[3][7][8]
-
Mechanism of Action: HU directly inhibits ribonucleotide reductase by scavenging the tyrosyl free radical essential for its catalytic activity.[5][9]
-
Advantages: Its action is easily reversible by washing out the drug.[5][9]
-
Disadvantages: Prolonged treatment or high concentrations can induce DNA damage at stalled replication forks, leading to cytotoxicity.[5][8] It may not completely halt other cell cycle-dependent processes like centrosome replication.[5]
Aphidicolin
Aphidicolin is a tetracyclic diterpenoid that specifically and reversibly inhibits DNA polymerase α in eukaryotic cells.[10][11] This enzyme is crucial for the initiation of DNA replication.
-
Mechanism of Action: Aphidicolin competes with dCTP for binding to DNA polymerase α, preventing the initiation and elongation of DNA strands.[10][12] This arrests cells at the G1/S border or in the very early S-phase.[11][13]
-
Advantages: It is considered more specific and less toxic than hydroxyurea and thymidine because it does not interfere with dNTP synthesis or other DNA polymerases (β and γ).[11][13] Cell viability is generally not affected.[11][13]
-
Disadvantages: Similar to other S-phase inhibitors, it can induce replication stress if forks are stalled for extended periods.[5]
Nocodazole
Unlike the previous agents that target DNA synthesis, nocodazole arrests cells in the G2/M phase of the cell cycle. It is a synthetic antineoplastic agent that interferes with microtubule formation.
-
Mechanism of Action: Nocodazole binds to β-tubulin and inhibits its polymerization into microtubules.[14] This disruption of the mitotic spindle activates the spindle assembly checkpoint, arresting cells in metaphase.[4][14][15]
-
Advantages: Provides a highly synchronized population of mitotic cells. The block is reversible upon removal of the drug.[14][16]
-
Disadvantages: The optimal concentration and timing can vary significantly between cell types.[15][17] Prolonged mitotic arrest can lead to apoptosis.
Mimosine
Mimosine is a plant-derived amino acid that arrests cells in the late G1 phase, prior to the onset of DNA replication.[18][19]
-
Mechanism of Action: The precise mechanism is debated, but it is known to function as an iron chelator, which may inhibit iron-dependent enzymes like ribonucleotide reductase.[5][20] It has also been shown to prevent the formation of replication forks.[20]
-
Advantages: Provides a distinct late G1 arrest point. The block is reversible upon withdrawal of the compound.[18]
-
Disadvantages: Its effectiveness can be dose-dependent, with lower concentrations failing to prevent S-phase entry.[18][20] It can cause some level of cell death and may not be effective for cells grown in suspension.[19]
Data Presentation: Comparison of Synchronization Agents
| Compound | Target / Mechanism | Cell Cycle Arrest Point | Typical Concentration Range | Advantages | Disadvantages |
| This compound (FUdR) | Thymidylate Synthase Inhibitor | S-Phase | Varies by cell line | Potent inhibitor of DNA synthesis. | High cytotoxicity; can induce DNA damage. |
| Thymidine | Ribonucleotide Reductase (indirectly, via feedback) | G1/S Boundary | 2-5 mM[6][7] | Well-established, effective synchronization (especially double block).[2] | Time-intensive; can cause growth imbalance and chromosomal aberrations.[5] |
| Hydroxyurea (HU) | Ribonucleotide Reductase Inhibitor | Early S-Phase | 0.2-2 mM[7] | Easily reversible; widely used.[5][9] | Induces replication stress and potential DNA damage.[5][8] |
| Aphidicolin | DNA Polymerase α Inhibitor | G1/S Boundary, Early S-Phase | 1-10 µg/mL[7] | Highly specific; less toxic than HU and thymidine; does not affect dNTP pools.[11][13] | Can still induce replication stress with prolonged exposure.[5] |
| Nocodazole | Tubulin Polymerization Inhibitor | G2/M Phase (Metaphase) | 0.1-1 µg/mL[14] | Provides highly synchronized mitotic population; reversible.[14][16] | Cell-type specific efficacy; prolonged arrest can induce apoptosis.[15] |
| Mimosine | Iron Chelator; RNR Inhibitor | Late G1 Phase | 0.1-0.5 mM[18] | Arrests cells at a distinct point before S-phase entry; reversible.[18] | Dose-dependent effects; can cause cell death; less effective in suspension cultures.[18][19] |
Mandatory Visualizations
Caption: Mechanisms of action for common cell synchronization agents.
Caption: Experimental workflow for a double thymidine block.
Experimental Protocols
Key Protocol: Double Thymidine Block for G1/S Arrest
This protocol is adapted for adherent cells, such as HeLa cells.[2][3][6] Optimization of incubation times may be necessary for different cell lines.
Materials:
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Thymidine stock solution (e.g., 100 mM in sterile water or PBS)
Procedure:
-
Seeding: Plate cells to be approximately 30-40% confluent at the start of the treatment.[6] Allow cells to adhere overnight.
-
First Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate the cells for 16-18 hours in a standard cell culture incubator (37°C, 5% CO2).
-
Release: Aspirate the thymidine-containing medium. Wash the cells twice with sterile PBS to completely remove the thymidine. Add fresh, pre-warmed complete medium.
-
Incubation: Incubate the cells for 9-10 hours. This time allows the cells that were arrested to progress through the S phase.
-
Second Block: Add thymidine again to a final concentration of 2 mM. Incubate for an additional 14-16 hours.
-
Final Release: Aspirate the medium, wash twice with sterile PBS, and add fresh complete medium. The cells are now synchronized at the G1/S boundary and will proceed through the cell cycle.
-
Validation (Optional but Recommended): Collect cells at various time points after the final release and analyze their cell cycle distribution using flow cytometry after propidium (B1200493) iodide staining to confirm synchronization efficiency.
Key Protocol: Nocodazole Block for G2/M Arrest
This protocol is a general guideline for arresting cells in mitosis.
Materials:
-
Complete cell culture medium
-
Nocodazole stock solution (e.g., 10 mg/mL in DMSO)
Procedure:
-
Seeding: Plate cells to be 50-60% confluent.
-
Treatment: Add nocodazole to the culture medium to a final concentration of 0.1-0.5 µg/mL.[14] The optimal concentration should be determined empirically for each cell line.
-
Incubation: Incubate for 12-18 hours. Mitotic cells can often be observed rounding up and detaching slightly from the plate.
-
Harvesting: To harvest the mitotic cells, gently shake the culture plate or flask (mitotic shake-off) and collect the loosely attached cells in the medium. These can then be washed and used for downstream experiments.
Conclusion
The choice of a cell synchronization agent is highly dependent on the experimental goals, the cell type being used, and the desired point of cell cycle arrest. While FUdR is a potent S-phase blocker, its associated cytotoxicity makes alternatives like thymidine and aphidicolin preferable for G1/S synchronization, with aphidicolin offering higher specificity and lower toxicity.[11][13] Hydroxyurea provides a simple and reversible early S-phase block but carries a risk of DNA damage.[5] For studies requiring a population of mitotic cells, nocodazole is the agent of choice. Finally, mimosine offers a unique late G1 arrest point. For any chosen method, it is crucial to perform validation experiments, such as flow cytometry, to confirm the efficiency of synchronization and to optimize concentrations and incubation times for the specific cell line under investigation.
References
- 1. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Synchronization by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Synchronization by Double Thymidine Block [bio-protocol.org]
- 4. Cell synchronization - Wikipedia [en.wikipedia.org]
- 5. imtm.cz [imtm.cz]
- 6. Double-Thymidine Block protocol [bio-protocol.org]
- 7. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 8. mdpi.com [mdpi.com]
- 9. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aphidicolin | DNA replication inhibitor | Hello Bio [hellobio.com]
- 11. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Nocodazole | Cell Signaling Technology [cellsignal.com]
- 15. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
- 18. Mimosine arrests proliferating human cells before onset of DNA replication in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocols | Department of Zoology [zoo.cam.ac.uk]
- 20. Activation of the Prereplication Complex Is Blocked by Mimosine through Reactive Oxygen Species-activated Ataxia Telangiectasia Mutated (ATM) Protein without DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Fluoro-2'-deoxyuridine (FUdR) Across Diverse Cancer Cell Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the chemotherapeutic agent 5-Fluoro-2'-deoxyuridine (FUdR) across various cancer cell types. This document synthesizes experimental data on its efficacy, outlines detailed experimental protocols for key assays, and visualizes the underlying molecular mechanisms.
This compound (FUdR), a pyrimidine (B1678525) analog, is a well-established antimetabolite used in cancer therapy. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine, leading to depletion of deoxythymidine triphosphate (dTTP) pools and subsequent disruption of DNA replication and repair.[1] This guide delves into the differential effects of FUdR on various cancer cell lines, providing a comparative perspective on its cytotoxic and pro-apoptotic activities.
Performance Comparison: Cytotoxicity of FUdR in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a cytotoxic agent. The following table summarizes the IC50 values of FUdR in a range of human cancer cell lines, highlighting the variability in sensitivity across different tumor types. It is important to note that direct comparative studies across a wide panel of cell lines are limited, and thus, data has been compiled from multiple sources. For a broader perspective, IC50 values for the related compound 5-Fluorouracil (B62378) (5-FU) are also included where FUdR data is unavailable, as their mechanisms are closely related.[2][3]
| Cell Line | Cancer Type | FUdR IC50 (µM) | 5-FU IC50 (µM) | Reference |
| Murine Tumor Lines | 5 - 32 | 5 - 32 | [3] | |
| Human Pancreatic Cancer Lines | 30 - 210 | 30 - 210 | [3] | |
| PC-3 | Prostate Cancer | ~4 | - | [4] |
| Murine Thymoma (Ly-2.1+ve) | Thymoma | 0.00051 | - | [5] |
| Human Colorectal Cancer | Colorectal Cancer | FUdR more effective than 5-FU | Varies | [2] |
Note: IC50 values can vary significantly based on experimental conditions such as exposure time and the specific assay used. The data presented here is for comparative purposes.
Induction of Apoptosis: A Comparative Overview
Cell Cycle Arrest: Differential Responses to FUdR
Treatment with FUdR typically leads to an arrest in the S-phase of the cell cycle, a direct consequence of the inhibition of DNA synthesis.[4] Flow cytometric analysis of PC-3 prostate cancer cells treated with FUdR showed a significant increase in the S-phase population from 36% to 63%.[4] The potency of cell cycle arrest can vary, with some derivatives of FUdR showing an even more pronounced S-phase accumulation.[4] The specific checkpoint pathways activated and the phase of cell cycle arrest can differ depending on the cancer cell type and its genetic background.
Signaling Pathways Modulated by FUdR
The cellular response to FUdR-induced DNA damage is primarily orchestrated by the DNA Damage Response (DDR) pathway. This intricate network of signaling cascades is activated to halt the cell cycle and initiate DNA repair or, if the damage is irreparable, trigger apoptosis.
DNA Damage Response Pathway
dot
Caption: FUdR-induced DNA damage response pathway.
Upon administration, FUdR is phosphorylated to this compound monophosphate (FdUMP), which inhibits thymidylate synthase (TS).[1] This leads to a depletion of deoxythymidine monophosphate (dTMP) and subsequent DNA replication stress and the formation of single-strand breaks. This damage activates the ATR-Chk1 and, in the case of double-strand breaks, the ATM-Chk2 signaling cascades.[7][8] These pathways, in turn, activate downstream effectors like p53, leading to cell cycle arrest, primarily in the S-phase, and the induction of apoptosis.[9] The specific activation and interplay of these pathways can vary between different cancer cell types, influencing their sensitivity to FUdR.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (FUdR) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of FUdR and a vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
This compound (FUdR) stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with FUdR for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
This compound (FUdR) stock solution
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with FUdR for the specified duration.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PBS.
-
Add 5 µL of RNase A and incubate for 30 minutes at 37°C.
-
Add 10 µL of PI staining solution and incubate for 15 minutes in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Experimental Workflow Visualization
dot
References
- 1. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 2. Comparison of this compound with 5-fluorouracil and their role in the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of 5-fluorouracil and this compound as an effector in radiation-activated prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of cell cycle-dependent cytotoxicity and apoptosis by new heterodinucleoside phosphate dimers of 5-fluorodeoxyuridine in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Strategy Targeting Cell Death Regulators: Switching the Mechanism of Anticancer Floxuridine-Induced Cell Death from Necrosis to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Function and Molecular Mechanism of the DNA Damage Response in Immunity and Cancer Immunotherapy [frontiersin.org]
- 8. Frontiers | Anti-cancer immune responses to DNA damage response inhibitors: Molecular mechanisms and progress toward clinical translation [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 5-Fluoro-2'-deoxyuridine: A Guide to Safe and Compliant Practices
For Immediate Implementation by Laboratory Personnel
Researchers, scientists, and drug development professionals handling 5-Fluoro-2'-deoxyuridine (Floxuridine, FUDR) must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. As a potent cytotoxic and antineoplastic agent, this compound is classified as a hazardous substance, necessitating its disposal as hazardous waste in accordance with local, state, and federal regulations.[1][2] Improper disposal can lead to unnecessary exposure and environmental contamination.
This guide provides a procedural framework for the safe handling and disposal of this compound and associated contaminated materials. It is imperative to consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling.
Waste Categorization and Disposal Procedures
All materials that have come into contact with this compound must be segregated and disposed of as hazardous cytotoxic waste.[3] The following table outlines the proper disposal streams for different types of waste generated during research activities involving this compound.
| Waste Category | Description | Disposal Container | Disposal Procedure |
| Unused/Expired Product | Pure this compound powder or reconstituted solutions. | Original or clearly labeled, sealed, leak-proof hazardous waste container. | Collection by a licensed hazardous waste disposal service for high-temperature incineration (≥1100°C).[1] |
| Contaminated Sharps | Needles, syringes, glass vials, pipettes, and any other sharp objects contaminated with the compound. | Puncture-resistant, leak-proof sharps container clearly labeled as "Cytotoxic Waste".[1][4] | Collection by a licensed hazardous waste disposal service for incineration. Do not recap, crush, or clip needles.[1] |
| Contaminated Solids | Gloves, disposable lab coats, bench liners, absorbent pads, and other non-sharp disposable items. | Labeled, leak-proof, and sealed hazardous waste bag or container.[4] | Collection by a licensed hazardous waste disposal service for incineration. |
| Contaminated Liquids | Unused diluted solutions, rinsates from cleaning procedures, and other aqueous waste. | Labeled, leak-proof, and sealed waste container.[4] | DO NOT pour down the drain.[1] Collect all liquid waste for treatment and disposal by a licensed hazardous waste facility, which may involve chemical deactivation prior to incineration.[4] |
| Empty Containers | Vials and other containers that held the pure compound or its solutions. | Puncture containers to prevent reuse and place in a designated hazardous waste container.[5] | Treat as hazardous waste as they may contain residual powder or solution.[5] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate and Secure the Area: Immediately alert others and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this includes double-gloving with chemotherapy-rated nitrile gloves, a disposable, solid-front, back-closing gown, safety glasses with side shields, and a full-face shield. For powders or if aerosols may be generated, a NIOSH-approved respirator (e.g., N95 or higher) is required.[4]
-
Contain the Spill:
-
For Powders: Gently cover the spill with damp absorbent pads to avoid generating dust.[5]
-
For Liquids: Cover the spill with absorbent pads.
-
-
Decontaminate the Area:
-
Apply a 2% sodium hypochlorite (B82951) (bleach) solution to the spill area and allow a contact time of at least 10-30 minutes.[4]
-
Following the bleach treatment, clean the area with a detergent solution and then rinse with 70% ethanol (B145695) to remove the bleach residue.[4]
-
-
Dispose of Cleanup Materials: Collect all contaminated absorbent pads and disposable PPE and place them in a designated hazardous cytotoxic waste container for incineration.[4]
Chemical Deactivation
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: A flowchart outlining the segregation and disposal pathway for various types of this compound waste.
References
- 1. STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF this compound AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. danielshealth.ca [danielshealth.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling 5-Fluoro-2'-deoxyuridine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 5-Fluoro-2'-deoxyuridine (FUDR). Adherence to these procedures is essential to ensure personal safety and proper disposal of this hazardous chemical.
Chemical Safety Overview
This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin and serious eye irritation, and is suspected of causing genetic defects.[1] Some evidence suggests it may be a carcinogen and harmful to unborn children.[2] Therefore, strict adherence to safety protocols is mandatory.
| Hazard Classification | Description |
| Acute Oral Toxicity | Toxic if swallowed.[1][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[1] |
| Carcinogenicity | Limited evidence of a carcinogenic effect.[2] |
| Reproductive Toxicity | May cause harm to the unborn child.[2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound:
| PPE Category | Specification | Standard Examples |
| Eye/Face Protection | Chemical safety goggles or glasses. | OSHA 29 CFR 1910.133, EN 166.[1] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or other appropriate material. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. Wear appropriate protective clothing to prevent skin exposure.[1] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated. A dust mask (e.g., N95) is a minimum requirement.[1] |
Operational Plan for Handling this compound
This section outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to ensure adequate ventilation.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Before starting, ensure all necessary PPE is available and in good condition.
-
Prepare all necessary equipment and reagents.
2. Handling the Compound:
-
Don all required PPE before handling the chemical.
-
Handle the solid form of this compound carefully to avoid generating dust.[2]
-
If weighing the powder, do so within a ventilated enclosure.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Avoid all personal contact, including inhalation.[4]
3. Storage:
-
Store this compound in a tightly sealed, properly labeled container.[1]
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1]
-
Refrigeration is recommended for storage.[1]
4. Waste Disposal:
-
All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.[2]
-
Dispose of waste in a designated, sealed, and labeled hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2] Do not pour waste down the drain.[1]
Caption: Workflow for the safe handling of this compound.
Emergency Response Plan
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
1. Spill Response:
-
Minor Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material to avoid dust formation.
-
Carefully sweep or vacuum the material into a labeled hazardous waste container. Use a vacuum with a HEPA filter.[4]
-
Decontaminate the area with an appropriate cleaning agent.
-
-
Major Spill:
-
Evacuate the entire laboratory and alert others.
-
Contact your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
2. Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.[1] Seek medical attention if irritation occurs.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Caption: Emergency response protocol for this compound incidents.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
